molecular formula C25H25N3O B1683240 Trifenagrel CAS No. 84203-09-8

Trifenagrel

カタログ番号: B1683240
CAS番号: 84203-09-8
分子量: 383.5 g/mol
InChIキー: KGVYOGLFOPNPDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifenagrel, also known as BW 325U, is an antithrombotic that has been found to produce less gastric irritation and fecal blood loss in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

84203-09-8

分子式

C25H25N3O

分子量

383.5 g/mol

IUPAC名

2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C25H25N3O/c1-28(2)17-18-29-22-16-10-9-15-21(22)25-26-23(19-11-5-3-6-12-19)24(27-25)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3,(H,26,27)

InChIキー

KGVYOGLFOPNPDJ-UHFFFAOYSA-N

正規SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

外観

Solid powder

他のCAS番号

84203-09-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-(2-(2-dimethylaminoethoxy)phenyl)-4,5-diphenylimidazole
tifenagrel
trifenagrel

製品の起源

United States

Foundational & Exploratory

Trifenagrel: A Technical Guide to its Mechanism of Action as a Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenagrel is a novel small molecule that has demonstrated potent antiplatelet activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the arachidonic acid signaling pathway in platelets. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its mechanism and associated experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, hematology, and drug development.

Core Mechanism of Action: Reversible Inhibition of Cyclooxygenase-1

This compound exerts its antiplatelet effect through the reversible inhibition of platelet arachidonate cyclooxygenase (COX-1) .[1] This enzyme plays a critical role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for several pro-aggregatory prostanoids, most notably Thromboxane A2 (TXA2). By blocking the active site of COX-1, this compound effectively reduces the production of TXA2, a potent vasoconstrictor and platelet agonist. This inhibition of TXA2 synthesis leads to a decrease in platelet activation and subsequent aggregation.[1]

The reversible nature of this compound's binding to COX-1 is a key differentiator from irreversible inhibitors like aspirin. This property suggests a potentially different pharmacokinetic and pharmacodynamic profile, with the duration of action being dependent on the drug's concentration in the plasma.

Quantitative Efficacy and Potency

The inhibitory activity of this compound has been quantified in both in vitro and in vivo studies. The available data are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound
ParameterValueSpeciesAssay Condition
IC500.3 - 3.0 µMHuman and various animal speciesInhibition of arachidonate (AA)- and collagen-induced platelet aggregation

Data sourced from Abrahams et al., 1989.[1]

Table 2: In Vivo Efficacy of this compound in Guinea Pigs
ParameterValueRoute of AdministrationAssay Condition
ED50 (1 hour)1.4 mg/kgOral (p.o.)Inhibition of ex vivo AA-induced platelet aggregation
ED50 (1 hour)9.4 mg/kgOral (p.o.)Inhibition of ex vivo collagen-induced platelet aggregation

Data sourced from Abrahams et al., 1989.[1]

In human studies, a single oral dose of 100 to 300 mg of this compound was shown to inhibit the second phase of ADP-induced platelet aggregation ex vivo for up to 6 hours.[1]

Signaling Pathway

The following diagram illustrates the arachidonic acid signaling pathway in platelets and the point of intervention for this compound.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Agonist Stimulation AA Arachidonic Acid (AA) PLA2->AA COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 This compound This compound This compound->COX1 Reversible Inhibition TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation

Caption: this compound's mechanism of action in the arachidonic acid pathway.

Experimental Protocols

While the full, detailed experimental protocols from the original studies on this compound are not publicly available, this section provides representative methodologies for the key assays used to characterize its antiplatelet activity. These protocols are based on standard, widely accepted laboratory practices.

In Vitro Platelet Aggregation Assay

This assay is used to determine the direct inhibitory effect of this compound on platelet aggregation induced by specific agonists like arachidonic acid and collagen.

Objective: To measure the IC50 of this compound for the inhibition of platelet aggregation.

Materials:

  • This compound hydrochloride

  • Arachidonic acid sodium salt

  • Collagen (equine tendon)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Saline solution

  • 3.8% Sodium citrate solution

Procedure:

  • PRP Preparation: Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Pre-warm the PRP to 37°C. Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline. Add the aggregating agent (arachidonic acid or collagen) to initiate aggregation.

  • Data Analysis: Record the change in light transmittance for a set period. The maximum aggregation is determined, and the percentage inhibition by this compound at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage inhibition against the log of the this compound concentration.

Ex Vivo Platelet Aggregation Assay

This assay is performed on blood samples taken from animals that have been administered this compound to assess its in vivo efficacy.

Objective: To determine the ED50 of orally administered this compound.

Procedure:

  • Animal Dosing: Administer this compound orally to guinea pigs at various doses. A control group receives the vehicle.

  • Blood Collection: At a specified time point post-dosing (e.g., 1 hour), collect blood from the animals into a sodium citrate anticoagulant.

  • PRP Preparation and Aggregation Measurement: Prepare PRP and measure platelet aggregation induced by arachidonic acid or collagen as described in the In Vitro Platelet Aggregation Assay protocol.

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each dose group compared to the vehicle control group. The ED50 is then calculated from the dose-response curve.

Platelet Cyclooxygenase (COX-1) Activity Assay

This assay directly measures the enzymatic activity of COX-1 in the presence of this compound.

Objective: To confirm that this compound inhibits the enzymatic activity of COX-1.

Procedure:

  • Enzyme Preparation: Prepare a platelet lysate containing active COX-1.

  • Incubation: Incubate the platelet lysate with various concentrations of this compound or a vehicle control.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.

  • Product Measurement: Measure the production of a COX-1 metabolite, such as Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2), using an enzyme immunoassay (EIA) or other suitable method.

  • Data Analysis: Calculate the percentage inhibition of COX-1 activity at each this compound concentration and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

cluster_0 In Vitro Platelet Aggregation Workflow A Blood Collection (Sodium Citrate) B PRP/PPP Preparation (Centrifugation) A->B C Platelet Count Adjustment B->C D Incubation with This compound C->D E Aggregation Measurement (Aggregometer) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for in vitro platelet aggregation assay.

cluster_1 Ex Vivo Platelet Aggregation Workflow G Oral Administration of this compound to Animals H Blood Collection (Post-dosing) G->H I PRP Preparation H->I J Aggregation Measurement I->J K Data Analysis (ED50 Determination) J->K

References

The Early Discovery and Development of Trifenagrel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and development of Trifenagrel, a novel platelet aggregation inhibitor. The information is compiled from seminal preclinical research, focusing on its mechanism of action, potency, and initial safety profile.

Introduction

This compound, chemically identified as 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole monohydrochloride, emerged as a potent and chemically novel inhibitor of platelet aggregation. Early research conducted at the Department of Pharmacology, Burroughs Wellcome Co., positioned this compound as a promising antithrombotic agent. This document synthesizes the foundational data from these initial studies.

Mechanism of Action

This compound exerts its antiplatelet effect through the reversible inhibition of platelet arachidonate (AA) cyclooxygenase (COX) . This enzyme is critical in the conversion of arachidonic acid to prostaglandin endoperoxides, which are precursors to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By blocking this pathway, this compound effectively reduces the formation of TXA2, thereby inhibiting platelet aggregation induced by stimuli such as arachidonic acid and collagen.

cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 Prostaglandin H2 COX->PGH2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation This compound This compound This compound->COX Inhibits

Figure 1: Proposed signaling pathway of this compound's antiplatelet action.

Potency and Efficacy

The inhibitory activity of this compound was quantified through a series of in vitro and ex vivo experiments. The key findings are summarized below.

In Vitro Inhibition of Platelet Aggregation

This compound demonstrated potent inhibition of platelet aggregation induced by arachidonic acid and collagen in platelets from various species, including humans.

Inducer Species IC50 (µM)
Arachidonic AcidMultiple Species0.3 - 3.0
CollagenMultiple Species0.3 - 3.0
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound. Data extracted from Abrahams et al., 1989.
Ex Vivo Inhibition of Platelet Aggregation in Guinea Pigs

Oral administration of this compound to guinea pigs resulted in a sustained inhibition of platelet aggregation for over three hours.

Inducer 1-hour ED50 (mg/kg, p.o.)
Arachidonic Acid1.4
Collagen9.4
Table 2: Ex Vivo Effective Dose (ED50) of this compound in Guinea Pigs. Data extracted from Abrahams et al., 1989.
Human Ex Vivo Studies

In human subjects, a single oral dose of 100 to 300 mg of this compound inhibited the second phase of ADP-induced platelet aggregation for up to six hours.

Preclinical Safety Profile: Gastrointestinal Effects

A notable aspect of this compound's early development was its gastrointestinal (GI) safety profile, particularly in comparison to other cyclooxygenase inhibitors like aspirin and indomethacin.

Species Dose (p.o.) Effect on Gastric Mucosal AA Cyclooxygenase Observed Gastric Damage
Rats & Guinea PigsUp to 100 mg/kgInhibitedNo significant damage
Dogs & HumansNot specifiedNot specifiedEvidence of local irritation
Table 3: Gastrointestinal Effects of this compound in Preclinical Models and Humans. Data extracted from Abrahams et al., 1989.

While this compound inhibited gastric mucosal cyclooxygenase in rodents, it did not produce the gastric damage typically associated with aspirin and indomethacin. In dogs and humans, the observed GI irritation was suggested to be due to local irritation rather than systemic effects. Furthermore, in humans, this compound was reported to cause significantly less gastric irritation and fecal blood loss compared to aspirin.

Experimental Protocols

The following are representative methodologies for the key experiments described in the early evaluation of this compound. It is important to note that these are based on standard laboratory practices and may not reflect the exact protocols used in the original studies, for which full details are not publicly available.

In Vitro Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

    • The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Measurement:

    • Platelet aggregation is measured using a light transmission aggregometer.

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • Various concentrations of this compound or a vehicle control are added to the PRP and incubated for a short period.

    • An aggregating agent (e.g., arachidonic acid or collagen) is added to initiate platelet aggregation.

    • The change in light transmission is recorded over time to determine the extent of aggregation.

    • The IC50 value is calculated as the concentration of this compound required to inhibit 50% of the maximal aggregation response.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis n1 Whole Blood Collection (Anticoagulant) n2 Low-Speed Centrifugation n1->n2 n3 Collect Platelet-Rich Plasma (PRP) n2->n3 n4 Warm PRP to 37°C in Aggregometer n3->n4 n5 Add this compound or Vehicle n4->n5 n6 Add Aggregating Agent (e.g., Arachidonic Acid) n5->n6 n7 Record Light Transmission n6->n7 n8 Calculate % Inhibition n7->n8 n9 Determine IC50 n8->n9

Figure 2: A representative workflow for an in vitro platelet aggregation assay.
Ex Vivo Platelet Aggregation Study in Guinea Pigs

  • Animal Dosing:

    • Guinea pigs are fasted overnight with free access to water.

    • This compound or a vehicle control is administered orally (p.o.) at various doses.

  • Blood Collection:

    • At specified time points after dosing (e.g., 1 hour), animals are anesthetized.

    • Blood is collected via cardiac puncture into syringes containing an anticoagulant.

  • Platelet Aggregation Assay:

    • PRP is prepared from the collected blood as described in the in vitro protocol.

    • Platelet aggregation is induced using arachidonic acid or collagen, and the response is measured.

    • The ED50 value is calculated as the dose of this compound that causes a 50% reduction in platelet aggregation compared to the vehicle-treated group.

Gastric Mucosal Cyclooxygenase Inhibition Assay
  • Animal Treatment and Tissue Collection:

    • Rats or guinea pigs are treated with this compound, a positive control (e.g., indomethacin), or a vehicle.

    • At a designated time, the animals are euthanized, and their stomachs are removed.

    • The gastric mucosa is scraped, weighed, and homogenized in a buffer.

  • Measurement of Prostaglandin Levels:

    • The homogenate is incubated with arachidonic acid.

    • The reaction is stopped, and the levels of a stable prostaglandin metabolite (e.g., 6-keto-PGF1α, a metabolite of prostacyclin) are measured using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • The degree of cyclooxygenase inhibition is determined by comparing the prostaglandin levels in the drug-treated groups to the vehicle control group.

Conclusion

The early research on this compound identified it as a potent, reversible inhibitor of platelet cyclooxygenase with a promising efficacy and safety profile. Its ability to inhibit platelet aggregation at low micromolar concentrations in vitro and at low mg/kg doses ex vivo highlighted its potential as an antithrombotic agent. Notably, its reduced propensity for causing gastric damage in rodents compared to other non-steroidal anti-inflammatory drugs suggested a favorable therapeutic window. These foundational studies provided a strong rationale for the further clinical development of this compound.

The Pharmacological Profile of Trifenagrel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a chemically novel imidazole derivative that was investigated for its properties as a platelet aggregation inhibitor.[1] Its primary mechanism of action is the reversible inhibition of platelet arachidonate cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory prostaglandins and thromboxanes.[1] This technical guide provides a comprehensive summary of the available preclinical data on this compound.

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the inhibition of platelet aggregation. This is achieved through the blockade of the cyclooxygenase enzyme, which prevents the conversion of arachidonic acid to prostaglandin endoperoxides, the precursors of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist.

In Vitro Platelet Aggregation

This compound has been shown to be a potent inhibitor of platelet aggregation induced by arachidonate and collagen in platelets from various species, including humans.[1]

Table 1: In Vitro Inhibitory Activity of this compound against Platelet Aggregation [1]

AgonistSpeciesIC50 (µM)
Arachidonic AcidMultiple Species0.3 - 3.0
CollagenMultiple Species0.3 - 3.0
Ex Vivo Platelet Aggregation

Oral administration of this compound has demonstrated a sustained inhibition of platelet aggregation in ex vivo studies.

Table 2: Ex Vivo Efficacy of this compound [1]

SpeciesAgonistDoseEffectDuration
Guinea PigArachidonic Acid1.4 mg/kg (ED50 at 1 hr)Inhibition of aggregation> 3 hours
Guinea PigCollagen9.4 mg/kg (ED50 at 1 hr)Inhibition of aggregation> 3 hours
HumanADP (second phase)100 - 300 mg (single dose)Inhibition of aggregationUp to 6 hours

Mechanism of Action

This compound's mechanism of action is centered on the reversible inhibition of platelet arachidonate cyclooxygenase.[1] This mode of action is distinct from aspirin, which causes irreversible inhibition of the enzyme.

cluster_membrane Cell Membrane cluster_cytoplasm Platelet Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation This compound This compound This compound->Cyclooxygenase (COX) Reversible Inhibition Cyclooxygenase (COX)->Prostaglandin G2 (PGG2) Thromboxane Synthase->Thromboxane A2 (TXA2)

Figure 1. Mechanism of action of this compound in the arachidonic acid pathway.

Pharmacokinetics

Detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) for this compound are not available in the public literature. The primary publication indicates oral activity in both preclinical species and humans.[1]

Safety and Toxicology

Gastrointestinal Effects

In preclinical models (rats and guinea pigs), this compound, at doses up to 100 mg/kg p.o., inhibited gastric mucosal cyclooxygenase but did not cause the gastric damage typically associated with other cyclooxygenase inhibitors like aspirin and indomethacin.[1] In dogs and humans, this compound did cause some gastrointestinal irritation, which was suggested to be due to a local irritant effect.[1] However, in human subjects, this compound produced significantly less gastric irritation and fecal blood loss compared to aspirin.[1]

Table 3: Comparative Gastrointestinal Safety Profile [1]

SpeciesThis compound EffectAspirin/Indomethacin Effect
Rats & Guinea PigsInhibited gastric mucosal COX without gastric damageGastric damage
Dogs & HumansLocalized gastrointestinal irritationMore significant gastric irritation and fecal blood loss (Aspirin)
Other Toxicological Data

Specific toxicological data, such as LD50 values, are not publicly available.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully described in the primary literature. However, a general methodology for a key experiment, the arachidonic acid-induced platelet aggregation assay, is outlined below.

cluster_workflow Platelet Aggregation Assay Workflow Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Anticoagulant (e.g., citrate) Incubation Incubation PRP Preparation->Incubation Platelet-Rich Plasma (PRP) Aggregation Monitoring Aggregation Monitoring Incubation->Aggregation Monitoring Add Agonist (Arachidonic Acid) +/- this compound Data Analysis Data Analysis Aggregation Monitoring->Data Analysis Light Transmittance Change

Figure 2. Generalized workflow for an in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is collected from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The anticoagulated blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Incubation: The PRP is then incubated at 37°C in an aggregometer.

  • Aggregation Monitoring: A baseline light transmittance is established. The platelet agonist, such as arachidonic acid, is added to the PRP to induce aggregation. In test samples, this compound at varying concentrations is added prior to the agonist. Platelet aggregation is monitored by measuring the increase in light transmittance as platelets clump together.

  • Data Analysis: The percentage of platelet aggregation is calculated, and for inhibitor studies, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) is determined.

Conclusion

This compound is a potent, reversible inhibitor of platelet cyclooxygenase with demonstrated efficacy in inhibiting platelet aggregation in both in vitro and ex vivo settings.[1] A notable feature from the initial research was its seemingly favorable gastrointestinal safety profile in rodents compared to traditional NSAIDs.[1] However, the lack of publicly available data on its detailed pharmacokinetics, COX isoform selectivity, and clinical development progress suggests that its journey as a therapeutic candidate did not advance significantly beyond early preclinical evaluation. This profile serves as a summary of the foundational science of this compound based on the available historical data.

References

Trifenagrel's Effect on Arachidonate-Induced Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Trifenagrel on platelet aggregation induced by arachidonic acid. The document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent inhibitor of platelet aggregation.[1] Its primary mechanism of action is the reversible inhibition of platelet cyclooxygenase (COX) .[1] In the context of arachidonate-induced platelet aggregation, this compound acts on the initial stage of the arachidonic acid cascade within platelets.

Arachidonic acid, when introduced to platelets, is metabolized by cyclooxygenase-1 (COX-1) into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2).[2][3] These endoperoxides are then converted by thromboxane synthase into thromboxane A2 (TXA2), a highly potent vasoconstrictor and platelet agonist.[2][3] TXA2 plays a crucial role in amplifying the aggregation response. By reversibly binding to and inhibiting COX-1, this compound effectively reduces the production of these downstream mediators, thereby diminishing the aggregation of platelets stimulated by arachidonic acid.

Quantitative Data: Inhibitory Potency

The inhibitory effect of this compound on arachidonate-induced platelet aggregation has been quantified by determining its half-maximal inhibitory concentration (IC50).

CompoundParameterValueSpecies
This compoundIC500.3 - 3.0 µMHuman and various animal species
Table 1: In vitro inhibitory potency of this compound on arachidonate-induced platelet aggregation.[1]

Experimental Protocols

The following section details a standard methodology for assessing the in vitro effect of this compound on arachidonate-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Materials and Reagents
  • This compound hydrochloride

  • Arachidonic acid sodium salt

  • Human whole blood (from healthy, drug-free donors)

  • 3.2% Sodium citrate (anticoagulant)

  • Saline solution (0.9% NaCl)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Spectrophotometer-based platelet aggregometer

  • Siliconized glass or plastic cuvettes with stir bars

  • Pipettes

Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Draw whole blood from healthy human volunteers who have not consumed any platelet-affecting drugs for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

  • Centrifugation for PRP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma.

  • PRP Harvesting: Carefully aspirate the upper layer, which is the PRP, and transfer it to a separate plastic tube.

  • Centrifugation for PPP: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components.

  • PPP Harvesting: Aspirate the supernatant, which is the platelet-poor plasma (PPP), and use it for baseline correction in the aggregometer.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

Platelet Aggregation Assay
  • Instrument Setup: Calibrate the platelet aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

  • Incubation with this compound:

    • Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar.

    • Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

  • Induction of Aggregation:

    • Initiate the aggregation by adding a working solution of arachidonic acid to the PRP. The final concentration of arachidonic acid should be sufficient to induce a robust aggregation response (typically in the range of 0.5 to 1.6 mM).

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a maximal aggregation plateau is reached.

  • Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control. The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (2000 x g, 15 min) centrifuge1->centrifuge2 setup Aggregometer Setup (Baseline with PRP and PPP) prp->setup ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->setup incubation PRP Incubation with this compound (Various Concentrations, 37°C) setup->incubation induction Induce Aggregation (Add Arachidonic Acid) incubation->induction recording Record Light Transmission induction->recording analysis Data Analysis (% Inhibition, IC50) recording->analysis

Caption: Experimental workflow for assessing this compound's effect.

Signaling Pathway of Arachidonate-Induced Platelet Aggregation and this compound's Point of Intervention

signaling_pathway AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGG2_PGH2 Prostaglandin G2/H2 (PGG2/PGH2) COX1->PGG2_PGH2 TXS Thromboxane Synthase PGG2_PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Platelet_Activation Platelet Activation (Shape Change, Degranulation) TP_Receptor->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation This compound This compound This compound->COX1 Reversible Inhibition

Caption: this compound inhibits the COX-1 enzyme in platelets.

References

Reversible Inhibition of Cyclooxygenase by Trifenagrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenagrel, identified as 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole monohydrochloride, is a potent and reversible inhibitor of cyclooxygenase (COX). Early research has demonstrated its efficacy in inhibiting platelet aggregation induced by arachidonic acid and collagen. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory concentrations and the mechanistic principles of its action. Due to the timeline of the primary research, specific inhibitory data for COX-1 versus COX-2 isoforms are not available in the public domain. However, this guide outlines the established general effects of this compound on cyclooxygenase and provides standardized experimental protocols relevant to the study of such inhibitors.

Quantitative Data on this compound Inhibition

The primary quantitative data for this compound's inhibitory activity comes from in vitro studies on platelet aggregation. The following table summarizes the key findings.

ParameterValueSpeciesAssaySource
IC500.3 - 3.0 µMHuman, various animal speciesArachidonate (AA)- and collagen-induced platelet aggregation[1]
ED50 (1 hr, p.o.)1.4 mg/kgGuinea Pigex vivo AA-induced platelet aggregation[1]
ED50 (1 hr, p.o.)9.4 mg/kgGuinea Pigex vivo collagen-induced platelet aggregation[1]

Note: The provided IC50 value represents the inhibition of total cyclooxygenase activity in platelets and does not differentiate between COX-1 and COX-2 isoforms.

Mechanism of Action: Reversible Cyclooxygenase Inhibition

This compound's mechanism of action is characterized as the reversible inhibition of platelet cyclooxygenase[1]. Unlike irreversible inhibitors such as aspirin, which forms a covalent bond with the enzyme, this compound's interaction with cyclooxygenase is non-covalent. This allows the inhibitor to associate and dissociate from the enzyme's active site. The reversible nature of this inhibition implies that as the concentration of this compound decreases, enzyme activity can be restored.

The following diagram illustrates the principle of reversible enzyme inhibition.

G E Free Enzyme (Cyclooxygenase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Arachidonic Acid) I Inhibitor (this compound) ES->E P Product (Prostaglandin G2) ES->P P->E + E EI->E

Caption: Reversible inhibition of cyclooxygenase by this compound.

Signaling Pathway: Prostaglandin Synthesis

This compound exerts its effect by inhibiting cyclooxygenase, a key enzyme in the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

The diagram below outlines the initial steps of the prostaglandin synthesis pathway targeted by this compound.

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 Cyclooxygenase Activity cox Cyclooxygenase (COX-1 & COX-2) pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids Isomerases/ Synthases This compound This compound This compound->cox Inhibition

Caption: Prostaglandin synthesis pathway and the site of this compound inhibition.

Experimental Protocols

While the original studies on this compound provide limited detail on their specific protocols, the following outlines a standard methodology for assessing the inhibitory activity of a compound on cyclooxygenase, based on common practices for other non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Cyclooxygenase Inhibition Assay (Whole Blood Assay)

This assay is commonly used to determine the IC50 of a compound for both COX-1 and COX-2.

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood sample.

Materials:

  • Freshly drawn human venous blood anticoagulated with heparin.

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Arachidonic acid solution (for COX-1 stimulation).

  • Lipopolysaccharide (LPS) (for COX-2 induction).

  • Phosphate-buffered saline (PBS).

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Protocol:

COX-1 Activity Assay:

  • Aliquot whole blood into tubes.

  • Add varying concentrations of this compound (or vehicle control) to the blood samples and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the COX-1 reaction by adding arachidonic acid.

  • Allow the blood to clot for 1 hour at 37°C to allow for maximal thromboxane synthesis.

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an EIA kit.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

COX-2 Activity Assay:

  • Aliquot whole blood into tubes.

  • Induce COX-2 expression by incubating the blood with LPS for 24 hours at 37°C.

  • Add varying concentrations of this compound (or vehicle control) and incubate for a specified time.

  • Initiate the COX-2 reaction by adding a stimulus (e.g., a calcium ionophore or additional LPS).

  • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Centrifuge the samples to obtain plasma.

  • Measure the concentration of PGE2 (a major product of COX-2) in the plasma using an EIA kit.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the COX-1 assay.

The following diagram illustrates the general workflow for such an inhibition assay.

G start Start: Fresh Whole Blood incubation Incubate with this compound (various concentrations) start->incubation stimulate_cox1 Stimulate COX-1 (e.g., with Arachidonic Acid) incubation->stimulate_cox1 stimulate_cox2 Induce and Stimulate COX-2 (e.g., with LPS) incubation->stimulate_cox2 measure_txb2 Measure Thromboxane B2 (COX-1 product) stimulate_cox1->measure_txb2 measure_pge2 Measure Prostaglandin E2 (COX-2 product) stimulate_cox2->measure_pge2 calculate_ic50 Calculate IC50 Values measure_txb2->calculate_ic50 measure_pge2->calculate_ic50

Caption: General experimental workflow for determining COX inhibition.

Conclusion

This compound is a reversible inhibitor of cyclooxygenase with demonstrated efficacy in inhibiting platelet aggregation. The available data, primarily from research conducted before the routine differentiation of COX isoforms, indicates an IC50 in the low micromolar range for overall cyclooxygenase activity in platelets. Further research utilizing modern assays would be necessary to elucidate the specific selectivity of this compound for COX-1 versus COX-2 and to fully characterize its kinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and potentially reinvestigating the therapeutic potential of this compound in the context of current pharmacological knowledge.

References

Trifenagrel's Impact on Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenagrel is a potent and reversible inhibitor of platelet cyclooxygenase (COX), playing a crucial role in the modulation of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on the arachidonic acid cascade, and detailed experimental protocols for its evaluation. By inhibiting the cyclooxygenase enzyme, this compound effectively blocks the conversion of arachidonic acid into key prostanoids, including thromboxane A2 (TXA2) and prostaglandin E2 (PGE2), which are central mediators of platelet aggregation and inflammation. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and workflows to support further research and development in this area.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. The synthesis of prostaglandins is a key biological process involved in inflammation, pain, fever, and platelet aggregation. The arachidonic acid cascade is the primary pathway for the biosynthesis of prostaglandins. This compound has been identified as a significant inhibitor of this pathway, demonstrating notable antiplatelet activity. Understanding the precise mechanism and quantitative impact of this compound on prostaglandin synthesis is essential for its therapeutic application and for the development of novel anti-inflammatory and antithrombotic agents.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on prostaglandin synthesis by targeting the cyclooxygenase (COX) enzyme, a critical component of the arachidonic acid cascade.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then metabolized by one of two pathways: the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins, thromboxanes, and prostacyclins.

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1][2]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors.[2] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various biologically active prostanoids, including:

  • Prostaglandin E2 (PGE2): A key mediator of inflammation and pain.[3]

  • Thromboxane A2 (TXA2): A potent vasoconstrictor and inducer of platelet aggregation.[4]

  • Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation.

This compound as a Cyclooxygenase Inhibitor

This compound functions as a reversible inhibitor of the arachidonic acid cyclooxygenase in platelets.[5] By blocking the active site of the COX enzyme, this compound prevents the conversion of arachidonic acid to PGH2, thereby inhibiting the synthesis of all downstream prostanoids. This mechanism is the basis for its potent antiplatelet effects.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in in vitro studies. The following table summarizes the key findings.

ParameterIC50 Value (µM)SpeciesAssay ConditionsReference
Inhibition of Arachidonate-induced Platelet Aggregation0.3 - 3.0HumanIn vitro platelet aggregation[5]
Inhibition of Collagen-induced Platelet Aggregation0.3 - 3.0HumanIn vitro platelet aggregation[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostaglandin Synthesis Inhibition by this compound

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 PGE2 PGE2 PGH2->PGE2 PGE Synthase TXA2 TXA2 PGH2->TXA2 TXA Synthase Other Prostanoids Other Prostanoids PGH2->Other Prostanoids This compound This compound This compound->COX-1 / COX-2 Inhibition

Figure 1. Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Workflow for Assessing this compound's Activity

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on platelet aggregation and prostaglandin synthesis.

cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Collection Blood Collection Platelet-Rich Plasma (PRP) Isolation Platelet-Rich Plasma (PRP) Isolation Blood Collection->Platelet-Rich Plasma (PRP) Isolation Incubation with this compound Incubation with this compound Platelet-Rich Plasma (PRP) Isolation->Incubation with this compound Induction of Platelet Aggregation Induction of Platelet Aggregation Incubation with this compound->Induction of Platelet Aggregation Measurement of Aggregation Measurement of Aggregation Induction of Platelet Aggregation->Measurement of Aggregation Quantification of Prostaglandins Quantification of Prostaglandins Induction of Platelet Aggregation->Quantification of Prostaglandins IC50 Determination IC50 Determination Measurement of Aggregation->IC50 Determination Quantification of Prostaglandins->IC50 Determination

Figure 2. Experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method to assess the effect of this compound on platelet aggregation induced by agonists like arachidonic acid or collagen.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Platelet aggregation agonist (e.g., arachidonic acid, collagen).

  • Light Transmission Aggregometer.

  • Stir bars.

  • Cuvettes.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Setup:

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • Induction and Measurement:

    • Add the platelet agonist (e.g., arachidonic acid to a final concentration of 1-2 mM) to the cuvette to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the percentage of platelet aggregation for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Quantification of Prostaglandin Synthesis (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol describes a common method to quantify the production of specific prostaglandins, such as PGE2 or the stable metabolite of TXA2, thromboxane B2 (TXB2), in the supernatant of activated platelets.

Materials:

  • Supernatant from the platelet aggregation assay (from section 5.1).

  • Commercially available ELISA kit for the specific prostaglandin (e.g., PGE2 or TXB2).

  • Microplate reader.

Procedure:

  • Sample Collection:

    • After the platelet aggregation assay, centrifuge the samples at a high speed to pellet the aggregated platelets.

    • Carefully collect the supernatant.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Adding a specific antibody and a conjugated secondary antibody.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction.

  • Measurement and Analysis:

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.

    • Determine the percentage of inhibition of prostaglandin synthesis for each this compound concentration and calculate the IC50 value.

Conclusion

This compound is a well-characterized inhibitor of platelet cyclooxygenase, effectively reducing prostaglandin synthesis and subsequent platelet aggregation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. Further investigation into the COX-1/COX-2 selectivity of this compound and its impact on a broader range of prostaglandins will be crucial for a more complete understanding of its therapeutic potential and for the design of next-generation anti-inflammatory and antithrombotic therapies. The methodologies outlined here provide a solid foundation for conducting such future studies.

References

In Vivo Efficacy of Trifenagrel in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Trifenagrel, a novel platelet aggregation inhibitor, as demonstrated in animal models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the compound's pharmacological effects, underlying mechanisms, and relevant experimental protocols.

Core Efficacy of this compound: Inhibition of Platelet Aggregation

This compound has been identified as a potent inhibitor of platelet aggregation induced by both arachidonate (AA) and collagen.[1] Preclinical studies in guinea pigs have demonstrated its efficacy following oral administration, with a sustained inhibitory effect observed for over three hours.

Quantitative Efficacy Data

The in vivo efficacy of this compound in guinea pigs, assessed through ex vivo platelet aggregation assays, is summarized below. The data highlights the median effective dose (ED50) required to inhibit platelet aggregation induced by two different agonists one hour after oral administration.

Agonist1-hour ED50 (mg/kg, p.o.)
Arachidonate (AA)1.4
Collagen9.4

Data sourced from Abrahams et al., 1989.[1]

Mechanism of Action: Reversible Cyclooxygenase Inhibition

This compound's antiplatelet effect is attributed to its reversible inhibition of platelet arachidonate cyclooxygenase (COX).[1] This enzyme is critical for the conversion of arachidonic acid into prostaglandin G2 (PGG2), a precursor for thromboxane A2 (TXA2), which is a potent platelet agonist and vasoconstrictor. By inhibiting COX, this compound effectively reduces the production of TXA2, thereby decreasing platelet activation and aggregation.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid (AA) Phospholipase_A2->Arachidonic_Acid Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase Prostaglandin_G2 Prostaglandin G2 (PGG2) Cyclooxygenase->Prostaglandin_G2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Prostaglandin_G2->Prostaglandin_H2 Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Platelet_Activation Platelet Activation & Aggregation Thromboxane_A2->Platelet_Activation This compound This compound This compound->Cyclooxygenase Inhibits

Caption: this compound's mechanism of action via COX inhibition.

Experimental Protocols

This section details representative experimental protocols for assessing the in vivo and ex vivo efficacy of this compound. While specific studies evaluating this compound in in vivo thrombosis models are not publicly available, the following protocols are based on established methodologies for antiplatelet drug testing.

In Vivo Arterial Thrombosis Model (Ferric Chloride-Induced)

This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting of arterial thrombosis.

Experimental Workflow

Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 250-300g) Drug_Administration Drug Administration (this compound or Vehicle, p.o.) Animal_Acclimatization->Drug_Administration Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Drug_Administration->Anesthesia Surgical_Preparation Surgical Preparation (Isolation of Carotid Artery) Anesthesia->Surgical_Preparation Thrombus_Induction Thrombus Induction (Topical application of FeCl3) Surgical_Preparation->Thrombus_Induction Blood_Flow_Monitoring Blood Flow Monitoring (Doppler flow probe) Thrombus_Induction->Blood_Flow_Monitoring Data_Analysis Data Analysis (Time to occlusion, Thrombus weight) Blood_Flow_Monitoring->Data_Analysis

Caption: Workflow for a ferric chloride-induced arterial thrombosis model.

Methodology

  • Animal Model: Male Wistar rats (250-300g) are a commonly used model.

  • Drug Administration: Animals are fasted overnight and administered this compound or vehicle orally (p.o.) via gavage. The drug is typically administered 60 minutes before the surgical procedure.

  • Anesthesia and Surgery: Animals are anesthetized (e.g., with ketamine/xylazine). The left common carotid artery is isolated through a midline cervical incision.

  • Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

  • Outcome Measures:

    • Time to Occlusion (TTO): Blood flow in the carotid artery is monitored using a Doppler flow probe. TTO is the time from FeCl3 application to stable cessation of blood flow.

    • Thrombus Weight: After a set period, the thrombosed arterial segment is excised and the thrombus is isolated and weighed.

Ex Vivo Platelet Aggregation Assay

This assay is crucial for determining the direct inhibitory effect of an orally administered compound on platelet function.

Methodology

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are a suitable model.[1]

  • Drug Administration: this compound or vehicle is administered orally.

  • Blood Collection: At predetermined time points after drug administration (e.g., 1, 3, and 6 hours), blood is collected via cardiac puncture into syringes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

  • Platelet Aggregation Measurement:

    • PRP is placed in an aggregometer, and the baseline light transmittance is set using PPP.

    • A platelet agonist, such as arachidonic acid (e.g., 0.5 mM) or collagen (e.g., 2 µg/mL), is added to the PRP to induce aggregation.

    • The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The maximum percentage of platelet aggregation is determined. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle-treated control group.

Gastrointestinal Safety Profile

A noteworthy aspect of this compound's preclinical profile is its gastrointestinal (GI) safety in rodents. Despite inhibiting gastric mucosal cyclooxygenase, oral doses of up to 100 mg/kg in rats and guinea pigs did not induce the gastric damage typically associated with other COX inhibitors like aspirin and indomethacin.[1] However, GI irritation was observed in dogs and humans, suggesting a potential local irritant effect in these species.[1] In human studies, this compound demonstrated significantly less gastric irritation and fecal blood loss compared to aspirin.[1]

Conclusion

This compound is a potent, orally active inhibitor of platelet aggregation with a clear mechanism of action involving the reversible inhibition of cyclooxygenase. Its efficacy has been quantitatively demonstrated in guinea pig models. While specific in vivo thrombosis studies are not detailed in the available literature, established animal models of arterial and venous thrombosis provide a robust framework for further preclinical evaluation. The favorable gastrointestinal safety profile of this compound in rodents, compared to traditional non-steroidal anti-inflammatory drugs, presents a significant advantage. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the preclinical assessment of this compound and similar antiplatelet agents.

References

Trifenagrel (BW-325U): A Technical Guide to a Novel Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, also known by its developmental code BW-325U, is a potent and chemically novel inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its synonyms, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this and related anti-thrombotic agents.

Synonyms and Chemical Identity

A clear identification of a compound is crucial for consistent scientific communication. This compound is known by several synonyms and chemical identifiers.

Identifier Type Identifier
Primary Name This compound
Developmental Code BW-325U, BW 325U
Systematic Name 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole
IUPAC Name 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-N,N-dimethylethanamine
CAS Number 84203-09-8
Other Synonyms Trifenagrelum, tifenagrel

Mechanism of Action: Reversible Cyclooxygenase Inhibition

This compound exerts its anti-platelet effects through the reversible inhibition of platelet cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade. By blocking COX, this compound prevents the conversion of arachidonic acid to prostaglandin endoperoxides, which are precursors to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. The inhibition of TXA2 synthesis leads to a reduction in platelet activation and aggregation.

The following diagram illustrates the signaling pathway affected by this compound:

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGs Prostaglandin Endoperoxides COX->PGs TXA2 Thromboxane A2 PGs->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation This compound This compound (BW-325U) This compound->COX

Figure 1: Mechanism of Action of this compound.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in both in vitro and ex vivo studies.

Parameter Species Assay Value
IC50 Human, various animal speciesArachidonate- and collagen-induced platelet aggregation (in vitro)0.3 - 3.0 µM
ED50 (1 hr) Guinea PigArachidonate-induced platelet aggregation (ex vivo)1.4 mg/kg p.o.
ED50 (1 hr) Guinea PigCollagen-induced platelet aggregation (ex vivo)9.4 mg/kg p.o.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by aggregating agents like arachidonic acid or collagen.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on platelet aggregation.

Workflow Diagram:

cluster_0 PRP Preparation cluster_1 Aggregation Measurement A Collect whole blood (e.g., in 3.8% sodium citrate) B Centrifuge at low speed (e.g., 150-200 x g for 10-15 min) A->B C Collect supernatant (PRP) B->C D Pre-incubate PRP with This compound or vehicle C->D E Transfer to aggregometer cuvette D->E F Add aggregating agent (Arachidonic Acid or Collagen) E->F G Monitor change in light transmittance F->G

Figure 2: In Vitro Platelet Aggregation Workflow.

Detailed Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate, 9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant (PRP) and store at room temperature.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.

    • Add varying concentrations of this compound or a vehicle control to the PRP and incubate for a short period.

    • Initiate aggregation by adding a standardized concentration of an aggregating agent (e.g., arachidonic acid or collagen).

    • Record the change in light transmittance through the PRP suspension over time using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of aggregation).

Ex Vivo Platelet Aggregation Studies in Guinea Pigs

This protocol outlines the procedure for assessing the in vivo efficacy of orally administered this compound.

Objective: To determine the ex vivo inhibitory effect (ED50) of this compound on platelet aggregation after oral administration.

Workflow Diagram:

A Administer this compound (or vehicle) orally to guinea pigs B Collect blood samples at specific time points post-dosing A->B C Prepare Platelet-Rich Plasma (PRP) B->C D Perform in vitro platelet aggregation assay C->D E Determine the ED50 D->E

Figure 3: Ex Vivo Platelet Aggregation Workflow.

Detailed Methodology:

  • Animal Dosing:

    • Administer this compound orally (p.o.) at various doses to groups of guinea pigs. A control group should receive the vehicle.

  • Blood Collection and PRP Preparation:

    • At specified time points after dosing (e.g., 1 hour), collect blood samples from the animals into an anticoagulant.

    • Prepare PRP from the blood samples as described in the in vitro protocol.

  • Platelet Aggregation Assay:

    • Perform the in vitro platelet aggregation assay on the collected PRP using arachidonic acid or collagen as the aggregating agent.

  • Data Analysis:

    • Determine the percentage of inhibition of platelet aggregation for each dose group compared to the vehicle-treated control group.

    • Calculate the ED50, which is the dose of this compound that causes a 50% inhibition of ex vivo platelet aggregation.

Cyclooxygenase (COX) Activity Assay

This protocol provides a general method for measuring the enzymatic activity of COX in platelet lysates.

Objective: To confirm the inhibitory effect of this compound on COX activity.

Workflow Diagram:

A Prepare platelet lysate B Incubate lysate with This compound or vehicle A->B C Add Arachidonic Acid (substrate) B->C D Measure the production of prostaglandins (e.g., PGE2, TXB2) C->D E Determine the extent of COX inhibition D->E

Figure 4: Cyclooxygenase Activity Assay Workflow.

Detailed Methodology:

  • Platelet Lysate Preparation:

    • Isolate platelets from whole blood and wash them to remove plasma components.

    • Lyse the platelets using a suitable buffer to release the intracellular enzymes, including COX.

  • Enzyme Inhibition Assay:

    • Incubate the platelet lysate with various concentrations of this compound or a vehicle control.

    • Initiate the enzymatic reaction by adding a known concentration of arachidonic acid, the substrate for COX.

    • After a defined incubation period, stop the reaction.

  • Product Measurement:

    • Quantify the amount of prostaglandins (e.g., PGE2 or the stable metabolite of TXA2, TXB2) produced using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • Calculate the percentage of inhibition of COX activity for each concentration of this compound and determine the IC50 value.

Conclusion

This compound (BW-325U) is a well-characterized inhibitor of platelet aggregation with a clear mechanism of action involving the reversible inhibition of cyclooxygenase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-thrombotic therapies. Further investigation into its clinical potential and safety profile is warranted.

An In-depth Technical Guide to the Physicochemical Properties of Trifenagrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, also known as BW 325U, is a non-steroidal anti-inflammatory drug (NSAID) that acts as a reversible inhibitor of cyclooxygenase (COX), thereby blocking the synthesis of prostaglandins.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies for professionals in drug development and research. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₅H₂₅N₃O[2][3]
Molecular Weight 383.49 g/mol [3]
Appearance Light yellow solid
Computed XLogP3-AA 5.1[2]
Predicted pKa 11.56 ± 0.12
Solubility Data not available

Experimental Protocols

Accurate determination of physicochemical parameters is fundamental in drug discovery and development. The following are detailed methodologies for the experimental determination of solubility, pKa, and logP, which are standard procedures in the pharmaceutical industry.

Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

  • Preparation: Add an excess of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter that does not bind the drug) can be employed to separate the solid from the solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported as the concentration of the dissolved drug in mg/mL or µg/mL at each pH.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the ionization constant (pKa) of a substance.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is incrementally added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add standardized hydrochloric acid or sodium hydroxide solution in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve. For more complex molecules, derivative plots (e.g., d(pH)/dV) can be used to accurately identify the equivalence points.

LogP Determination: The Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[5]

Detailed Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results. Use a buffer of a specific pH for the aqueous phase if determining the distribution coefficient (LogD).

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is then calculated as log₁₀(P).

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.[6] By blocking the COX pathway, this compound reduces the production of these inflammatory mediators.[1]

Cyclooxygenase_Inhibition_Pathway cluster_invisible membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX-1 & COX-2) aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 converts to peroxidase Peroxidase Activity of COX pgg2->peroxidase pgh2 Prostaglandin H₂ (PGH₂) peroxidase->pgh2 synthases Prostaglandin & Thromboxane Synthases pgh2->synthases prostanoids Prostaglandins (PGE₂, PGI₂, etc.) Thromboxane A₂ synthases->prostanoids inflammation Inflammation, Pain, Fever, Platelet Aggregation prostanoids->inflammation mediate This compound This compound This compound->cox inhibits

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

The diagram above illustrates the mechanism of action of this compound. Phospholipase A₂ releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin G₂ (PGG₂), which is subsequently converted to prostaglandin H₂ (PGH₂) by the peroxidase activity of COX.[4][7] PGH₂ serves as a precursor for various prostanoids, including prostaglandins and thromboxane A₂, which mediate physiological and pathological processes such as inflammation, pain, fever, and platelet aggregation.[8] this compound acts as a reversible inhibitor of the COX enzymes, thereby blocking this cascade and reducing the production of pro-inflammatory and pro-aggregatory molecules.[1]

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Trifenagrel Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a potent inhibitor of platelet aggregation, acting through the reversible inhibition of cyclooxygenase (COX). Its core structure, a substituted imidazole, presents a valuable scaffold for the development of novel antiplatelet agents. Traditional synthetic methods for such heterocyclic compounds often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and purer products in a fraction of the time.[1][2] This document provides detailed protocols and application notes for the efficient synthesis of this compound analogues using microwave irradiation.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

The use of microwave irradiation dramatically reduces reaction times and can improve yields for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, the core scaffold of this compound analogues. Below is a summary of typical reaction conditions and outcomes.

ReactantsMethodSolventCatalystTimeYield (%)Reference
Benzil, Aromatic Aldehyde, Ammonium AcetateConventionalGlacial Acetic Acid-5-24 hours~70%[3]
Benzil, Aromatic Aldehyde, Ammonium AcetateMicrowaveSolvent-freeGlacial Acetic Acid1-4 min85-95%[1][2]
Benzil, 2,3,4-trimethoxy benzaldehyde, Ammonium AcetateMicrowaveGlacial Acetic Acid-3-5 min89%[4]
Ethyl 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetate, Hydrazine HydrateConventionalEthanol-3 hoursNot Specified[5]
2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetohydrazide, Aromatic AldehydeMicrowaveDMSOGlacial Acetic Acid2-3 minNot Specified[5]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazole Analogues

This protocol is a general method for the one-pot synthesis of the core imidazole structure of this compound analogues.

Materials:

  • Benzil or substituted benzil derivative

  • Appropriate aromatic aldehyde

  • Ammonium acetate

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor with sealed reaction vessels

  • Ethanol (for recrystallization)

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • In a 10 mL microwave reaction vessel, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • If a solvent-free approach is desired, ensure the reactants are well-mixed. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (typically 120-140°C) for 2-5 minutes. Monitor the reaction progress by TLC.[4]

  • After completion, allow the vessel to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the desired 2,4,5-triaryl-1H-imidazole analogue.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Evaluation of Antiplatelet Activity

This protocol outlines a general method for assessing the in-vitro antiplatelet activity of synthesized this compound analogues using light transmission aggregometry.

Materials:

  • Synthesized this compound analogues

  • Human platelet-rich plasma (PRP)

  • Arachidonic acid (AA) or other platelet agonists (e.g., ADP, collagen)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

Procedure:

  • Prepare stock solutions of the synthesized this compound analogues in a suitable solvent (e.g., DMSO).

  • Obtain fresh human blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Prepare PRP by centrifugation of the blood sample.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add a specific concentration of the this compound analogue or vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes).

  • Induce platelet aggregation by adding a known concentration of a platelet agonist, such as arachidonic acid.

  • Monitor the change in light transmission for a set period (typically 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

  • Calculate the percentage inhibition of platelet aggregation for each analogue concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration required to inhibit platelet aggregation by 50%) for active compounds.

Mandatory Visualizations

Microwave-Assisted Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification Benzil Benzil Mix Reactants Mix Reactants Benzil->Mix Reactants Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mix Reactants Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mix Reactants Add Catalyst (Glacial Acetic Acid) Add Catalyst (Glacial Acetic Acid) Mix Reactants->Add Catalyst (Glacial Acetic Acid) Microwave Irradiation (120-140°C, 2-5 min) Microwave Irradiation (120-140°C, 2-5 min) Add Catalyst (Glacial Acetic Acid)->Microwave Irradiation (120-140°C, 2-5 min) Precipitation (Cold Water) Precipitation (Cold Water) Microwave Irradiation (120-140°C, 2-5 min)->Precipitation (Cold Water) Filtration Filtration Precipitation (Cold Water)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Final Product (this compound Analogue) Final Product (this compound Analogue) Recrystallization (Ethanol)->Final Product (this compound Analogue)

Caption: Workflow for microwave-assisted synthesis of this compound analogues.

Signaling Pathway of this compound's Antiplatelet Action

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Membrane_Phospholipids Membrane Phospholipids TXA2_Receptor Thromboxane A2 Receptor (TP) PLC Phospholipase C (PLC) TXA2_Receptor->PLC activates COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TXA2_Receptor binds Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation leads to Trifenagrel_Analogue This compound Analogue Trifenagrel_Analogue->COX Inhibits

Caption: this compound analogues inhibit COX, blocking platelet aggregation.

References

Application Notes and Protocols: Trifenagrel for In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a potent and reversible inhibitor of platelet cyclooxygenase (COX-1), a key enzyme in the thromboxane A2 (TXA2) synthesis pathway.[1] This pathway plays a crucial role in platelet activation and aggregation. By inhibiting COX-1, this compound effectively blocks the formation of TXA2 from arachidonic acid, thereby reducing platelet aggregation.[1] These characteristics make this compound a valuable tool for in vitro studies of platelet function and for the screening and development of novel antiplatelet therapies.

This document provides detailed application notes and protocols for the use of this compound in in vitro platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA).

Mechanism of Action

This compound selectively targets and reversibly inhibits the cyclooxygenase-1 (COX-1) enzyme within platelets. In the physiological cascade of platelet activation, various agonists can stimulate the release of arachidonic acid from the platelet membrane. COX-1 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a powerful platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. This compound's inhibition of COX-1 effectively halts this process at an early stage.

cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Activates This compound This compound This compound->COX1 Reversibly Inhibits cluster_prep Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood Collect Human Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (Low Speed) ~200 x g, 15-20 min Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (High Speed) ~2000 x g, 10-15 min Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Equilibrate Equilibrate PRP in Cuvette (450 µL, 37°C) Calibrate->Equilibrate AddInhibitor Add this compound or Vehicle Equilibrate->AddInhibitor PreIncubate Pre-incubate (2-5 minutes) AddInhibitor->PreIncubate AddAgonist Add Arachidonic Acid (~1 mM final concentration) PreIncubate->AddAgonist Record Record Aggregation (5-10 minutes) AddAgonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

References

Application Notes and Protocols for Cyclooxygenase Inhibition Assay Using Trifenagrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, a compound identified as a potent inhibitor of platelet aggregation, exerts its effect through the inhibition of cyclooxygenase (COX). Specifically, it has been shown to inhibit arachidonic acid (AA)-induced platelet aggregation with an IC50 value in the range of 0.3-3.0 microM.[1] The mechanism is believed to be a reversible inhibition of platelet arachidonic acid cyclooxygenase, which is primarily the COX-1 isoform.[1] Understanding the inhibitory activity and selectivity of compounds like this compound against the two main COX isoforms, COX-1 and COX-2, is crucial for the development of novel anti-inflammatory and anti-platelet therapies with improved safety profiles.

These application notes provide detailed protocols for determining the inhibitory activity of this compound against COX-1 and COX-2, enabling researchers to establish a comprehensive inhibitory profile, including IC50 values and selectivity index.

Signaling Pathway of Cyclooxygenase

The cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins and other prostanoids. These eicosanoids are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation

Caption: A simplified diagram of the COX signaling pathway.

Data Presentation

The inhibitory activity of this compound and control compounds against COX-1 and COX-2 should be determined by calculating the IC50 values. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound User DeterminedUser DeterminedUser Calculated
Celecoxib (Control)User DeterminedUser DeterminedUser Calculated
Indomethacin (Control)User DeterminedUser DeterminedUser Calculated

Note: The reported IC50 for this compound in inhibiting arachidonate-induced platelet aggregation is 0.3-3.0 µM, which primarily reflects COX-1 inhibition in a cellular environment.[1] Researchers should determine the specific IC50 values for purified COX-1 and COX-2 enzymes.

Experimental Protocols

A widely used method for determining COX inhibitory activity is the fluorometric assay, which measures the peroxidase activity of the COX enzyme. The following protocol is a general guideline and can be adapted based on commercially available kits.

Principle of the Fluorometric Assay

The assay measures the peroxidase component of COX activity. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). In the assay, a fluorogenic substrate is oxidized by the peroxidase activity to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

Materials and Reagents
  • Purified ovine or human COX-1 and COX-2 enzymes

  • This compound

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

Experimental Workflow

Experimental_Workflow COX Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzymes, Substrate, Inhibitors) Add_Enzyme Add COX-1 or COX-2 Enzyme to Microplate Wells Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound or Control Inhibitors (Varying Concentrations) Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at Room Temperature Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Arachidonic Acid and Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically at 37°C Initiate_Reaction->Measure_Fluorescence Data_Analysis Analyze Data: Calculate % Inhibition and IC50 Values Measure_Fluorescence->Data_Analysis Data_Analysis_Logic Data Analysis for IC50 Determination Kinetic_Data Kinetic Fluorescence Data (Fluorescence vs. Time) Reaction_Rates Calculate Reaction Rates (Slopes) Kinetic_Data->Reaction_Rates Percent_Inhibition Calculate % Inhibition for Each Inhibitor Concentration Reaction_Rates->Percent_Inhibition Dose_Response_Curve Plot % Inhibition vs. log[Inhibitor] Percent_Inhibition->Dose_Response_Curve IC50_Determination Determine IC50 from Dose-Response Curve Dose_Response_Curve->IC50_Determination

References

Application Notes and Protocols for Preparing Trifenagrel Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, also known by its developmental code BW 325U, is a potent and chemically novel inhibitor of platelet aggregation.[1] Its primary mechanism of action is the reversible inhibition of platelet arachidonate (AA) cyclooxygenase (COX), a key enzyme in the biosynthesis of prostaglandins and thromboxanes.[1] This inhibitory action makes this compound a valuable tool for in vitro studies of pathways involved in thrombosis, inflammation, and other physiological processes regulated by eicosanoids. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Chemical Properties and Solubility

A comprehensive understanding of this compound's chemical properties is essential for accurate stock solution preparation.

PropertyValueSource
CAS Number 84203-09-8[2][3]
Molecular Formula C₂₅H₂₅N₃O[3]
Molecular Weight 383.50 g/mol [3]
Appearance Solid powder[3]
Solubility in DMSO 36 mg/mL[2]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

This compound exerts its biological effects primarily through the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[4] These lipid mediators are involved in a wide range of physiological and pathological processes, including inflammation and platelet aggregation. By inhibiting COX, this compound effectively reduces the production of these pro-inflammatory and pro-thrombotic molecules. This mechanism is linked to the broader nuclear factor-kappaB (NF-κB) signaling pathway, as prostaglandins can modulate NF-κB activity, a key regulator of inflammatory gene expression.[5][6][7]

Trifenagrel_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins & Thromboxanes PGH2->Prostaglandins NFkB_activation NF-κB Pathway Activation Prostaglandins->NFkB_activation Inflammation Inflammation & Platelet Aggregation NFkB_activation->Inflammation This compound This compound This compound->COX Inhibition

This compound inhibits COX, blocking prostaglandin synthesis and downstream inflammatory pathways.

Experimental Protocols

I. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution that can be diluted to the final working concentration for cell culture experiments. For cellular assays, it is advisable to have a stock solution concentration that is at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.

Materials:

  • This compound powder (CAS: 84203-09-8)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.835 mg of this compound (Molecular Weight = 383.5 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 3.835 mg of this compound, add 1 mL of DMSO.

  • Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is acceptable for up to one month.[8][9] Protect the stock solution from light.

II. Workflow for Preparing and Using this compound in Cell Culture

The following diagram illustrates the overall workflow from stock solution preparation to its application in a cell culture experiment.

Trifenagrel_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate assay Perform Assay incubate->assay

Workflow for this compound stock preparation and use in cell culture experiments.

III. Determination of Optimal Working Concentration

The optimal working concentration of this compound can vary depending on the cell type and the specific assay. The reported IC₅₀ for arachidonate- and collagen-induced platelet aggregation is in the range of 0.3-3.0 µM.[1] For other cell types, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.

Protocol for a Dose-Response Study:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well plate) at a density appropriate for the cell line and allow them to adhere overnight.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical starting range could be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). The final DMSO concentration should ideally be ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to the assay being performed (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%) and to identify the non-toxic concentration range for subsequent functional assays.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

Application Notes and Protocols for Trifenagrel Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trifenagrel administration in rodent models, including its mechanism of action, efficacy, and safety profile. Detailed experimental protocols are provided to guide researchers in conducting their own studies.

Introduction

This compound hydrochloride (2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole monohydrochloride) is a potent and reversible inhibitor of platelet arachidonate (AA) cyclooxygenase (COX).[1] By inhibiting COX, this compound effectively reduces the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation.[2][3] This makes it a compound of interest for research into thrombosis and other platelet-related disorders. A notable characteristic of this compound in rodent models is its minimal gastrointestinal side effects, a common issue with other COX inhibitors like aspirin.[1]

Data Presentation

In Vitro and Ex Vivo Efficacy of this compound
ParameterSpeciesAssayAgonistValueCitation
IC50Multiple SpeciesPlatelet AggregationArachidonate (AA) & Collagen0.3-3.0 µM[1]
ED50 (1 hr)Guinea PigEx vivo Platelet AggregationArachidonate (AA)1.4 mg/kg p.o.[1]
ED50 (1 hr)Guinea PigEx vivo Platelet AggregationCollagen9.4 mg/kg p.o.[1]
Safety Profile in Rodents
FindingSpeciesDoseObservationCitation
Gastric Mucosal EffectsRats and Guinea PigsUp to 100 mg/kg p.o.Inhibition of gastric mucosal AA cyclooxygenase without the gastric damage seen with aspirin and indomethacin.[1]
Gastrointestinal IrritationRodentsNot specifiedLittle to no gastrointestinal irritation.[1]

Signaling Pathway

The primary mechanism of action of this compound is the reversible inhibition of cyclooxygenase-1 (COX-1) within platelets. This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking COX-1, this compound effectively reduces TXA2 synthesis, leading to an antiplatelet effect.

Trifenagrel_Signaling_Pathway cluster_platelet Platelet AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation This compound This compound This compound->COX1

This compound inhibits COX-1, blocking TXA2 synthesis.

Experimental Protocols

Oral Administration of this compound in Rodents (Oral Gavage)

This protocol describes the standard method for oral administration of this compound to rats or mice using gavage.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in sterile water)

  • Sterile water for injection or appropriate solvent for this compound

  • Animal scale

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped):

    • Mice: 20-22 gauge, 1-1.5 inches

    • Rats: 16-18 gauge, 2-3 inches

  • Syringes (1-3 mL)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the animal accurately to determine the correct dosing volume.

    • Gavage volumes should generally not exceed 10 mL/kg of body weight in rats and mice.

  • This compound Formulation:

    • Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a dose of 10 mg/kg in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.

    • Ensure the formulation is a homogenous suspension or solution.

  • Gavage Administration:

    • Restrain the animal firmly but gently. For rats, this can be done by holding the animal across the back and shoulders. For mice, scruffing the neck is a common method.

    • Position the animal in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is in the stomach (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the this compound formulation.

    • Withdraw the needle gently in the same direction it was inserted.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Ex Vivo Platelet Aggregation Assay

This assay measures the effect of orally administered this compound on platelet function.

Materials:

  • Rodent blood collection supplies (e.g., syringes, needles, anticoagulant tubes - 3.2% sodium citrate)

  • Platelet aggregometer

  • Aggregometer cuvettes and stir bars

  • Pipettes

  • Agonists: Arachidonic acid (AA) and Collagen

  • Saline or appropriate buffer

  • Centrifuge

Procedure:

  • Blood Collection:

    • One hour post-Trifenagrel administration (or at desired time points), anesthetize the rodent and collect blood via cardiac puncture or from the abdominal aorta into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer using PPP (100% aggregation) and PRP (0% aggregation).

    • Place a stir bar in a cuvette with a specific volume of PRP.

    • Add the agonist (e.g., arachidonic acid or collagen) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The extent of aggregation is measured as the maximum percentage change in light transmission from baseline.

Cyclooxygenase (COX) Activity Assay

This assay can be used to confirm the inhibitory effect of this compound on COX activity in platelets or other tissues.

Materials:

  • Platelet lysate or tissue homogenate from treated and control animals

  • COX activity assay kit (commercially available)

  • Arachidonic acid (substrate)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation:

    • Isolate platelets or collect tissue of interest (e.g., gastric mucosa) from this compound-treated and vehicle-treated animals.

    • Prepare a lysate or homogenate according to the instructions of the chosen COX activity assay kit.

  • COX Activity Measurement:

    • Follow the manufacturer's protocol for the COX activity assay kit. This typically involves:

      • Adding the sample (platelet lysate or tissue homogenate) to a reaction well.

      • Adding arachidonic acid as the substrate.

      • Measuring the production of prostaglandins (e.g., PGE2 or PGF2α) or the consumption of a co-substrate via a colorimetric or fluorometric method.

    • Compare the COX activity in samples from this compound-treated animals to that of the control group to determine the percentage of inhibition.

Experimental Workflow

Trifenagrel_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Grouping Randomize into Groups (Vehicle, this compound Doses) Animal_Acclimation->Grouping Dosing Oral Administration (Gavage) Grouping->Dosing Time_Point Wait for Desired Time Point (e.g., 1 hour) Dosing->Time_Point Blood_Collection Blood Collection Time_Point->Blood_Collection Tissue_Collection Tissue Collection (e.g., Gastric Mucosa) Time_Point->Tissue_Collection Platelet_Aggregation Ex Vivo Platelet Aggregation Assay Blood_Collection->Platelet_Aggregation Data_Analysis Data Analysis Platelet_Aggregation->Data_Analysis COX_Assay Cyclooxygenase (COX) Activity Assay Tissue_Collection->COX_Assay COX_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vivo evaluation of this compound in rodents.

References

Application Notes and Protocols for Ex Vivo Platelet Aggregation Studies with Trifenagrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a potent and reversible inhibitor of platelet aggregation, primarily targeting the cyclooxygenase (COX-1) enzyme within the arachidonic acid cascade.[1] This document provides detailed application notes and protocols for conducting ex vivo platelet aggregation studies to evaluate the efficacy and mechanism of action of this compound. The provided methodologies are based on established light transmission aggregometry (LTA) techniques.

Mechanism of Action

This compound exerts its antiplatelet effect through the reversible inhibition of platelet arachidonic acid (AA) cyclooxygenase.[1] This enzyme is critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that promotes aggregation and vasoconstriction. By blocking COX-1, this compound effectively reduces TXA2 synthesis, thereby inhibiting platelet aggregation induced by agonists that rely on this pathway, such as arachidonic acid and collagen.[1][2] Additionally, this compound has been observed to inhibit the second phase of ADP-induced platelet aggregation, which is dependent on TXA2 formation.[1]

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

G cluster_collagen Collagen Pathway cluster_adp ADP Pathway cluster_aa Arachidonic Acid Pathway cluster_common Common Pathway Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PLCg2 PLCγ2 GPVI->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC AA Arachidonic Acid Ca_PKC->AA Platelet_Activation Platelet Activation Ca_PKC->Platelet_Activation ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi Gq->PLCg2 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Platelet_Activation COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor TP_Receptor->Platelet_Activation GPIIb_IIIa GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation This compound This compound This compound->COX1 G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) Blood_Collection->PPP_Preparation Platelet_Count 4. Platelet Count Adjustment PRP_Preparation->Platelet_Count Set_100 9. Set 100% Aggregation (PPP) PPP_Preparation->Set_100 Preincubation 5. Pre-incubation of PRP with this compound or Vehicle Platelet_Count->Preincubation Baseline 6. Establish Baseline in Aggregometer (PRP) Preincubation->Baseline Agonist_Addition 7. Add Agonist (ADP, Collagen, or AA) Baseline->Agonist_Addition Data_Acquisition 8. Record Light Transmission for 5-10 minutes Agonist_Addition->Data_Acquisition Calculate_Aggregation 10. Calculate % Aggregation Data_Acquisition->Calculate_Aggregation Set_100->Calculate_Aggregation IC50_Determination 11. Determine IC50 Values Calculate_Aggregation->IC50_Determination

References

Measuring IC50 of Trifenagrel for COX-1 vs COX-2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Measuring the IC50 of Trifenagrel for COX-1 vs. COX-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is recognized as a potent inhibitor of arachidonate-induced platelet aggregation, with a reported IC50 in the range of 0.3-3.0 µM.[1] This activity suggests an inhibitory effect on cyclooxygenase (COX) enzymes. The COX enzyme family has two primary isoforms, COX-1 and COX-2, which are crucial in various physiological and pathological processes. COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, whereas COX-2 is inducible and is a key mediator of inflammation and pain.

Data Presentation

The following table is provided to summarize the experimentally determined IC50 values for this compound against COX-1 and COX-2.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-2/COX-1)
This compoundTo be determinedTo be determinedTo be calculated
Celecoxib (Control)Literature ValueLiterature ValueLiterature Value
Ibuprofen (Control)Literature ValueLiterature ValueLiterature Value

Signaling Pathway of COX Enzymes

The diagram below illustrates the general signaling pathway involving COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and physiological functions.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimuli COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 Isomerases

Caption: COX Signaling Pathway

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of a test compound against COX-1 and COX-2.

IC50_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of this compound & Controls Start->Compound_Prep Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Assay_Setup Set up Assay Plates: Enzyme, Buffer, Compound Compound_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Incubation Pre-incubate at 37°C Assay_Setup->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Incubation Incubate for Reaction Time Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Detect Prostaglandin Production (e.g., ELISA, Fluorometric) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Values Detection->Data_Analysis End End: Report Results Data_Analysis->End

Caption: IC50 Determination Workflow

Experimental Protocols

The following are generalized protocols for determining the IC50 values of a test compound against COX-1 and COX-2 using commercially available purified enzymes and a colorimetric or fluorometric detection method.

Materials and Reagents
  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • Positive control inhibitors (e.g., Celecoxib for COX-2, Ibuprofen as a non-selective inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplates

  • Microplate reader

Protocol for COX Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound and control inhibitors in DMSO.

    • Create a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the enzyme solutions (COX-1 and COX-2) in the assay buffer containing the heme cofactor according to the manufacturer's instructions.

    • Prepare the arachidonic acid substrate solution in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Enzyme solution (COX-1 or COX-2)

      • Diluted this compound, control inhibitor, or vehicle (DMSO) for the control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a strong acid, as specified by the assay kit).

  • Detection of Prostaglandin Production:

    • Add the detection reagent to each well. This reagent will react with the prostaglandin products to generate a colored or fluorescent signal.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well - Signal of Blank Well) / (Signal of Vehicle Control Well - Signal of Blank Well)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

    • Calculate the Selectivity Index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Conclusion

These application notes provide a comprehensive guide for researchers to determine the IC50 values of this compound for COX-1 and COX-2. By following these protocols, scientists can obtain crucial data on the potency and selectivity of this compound, which is essential for understanding its pharmacological profile and potential therapeutic applications. The provided diagrams and structured protocols are designed to ensure clarity and reproducibility in the experimental process.

References

Application Notes and Protocols for Assessing Platelet Function with Trifenagrel in Whole Blood Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a potent and reversible inhibitor of platelet aggregation, primarily acting through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This application note provides detailed protocols for utilizing this compound in whole blood assays to assess platelet function. Whole blood assays offer a more physiologically relevant environment for studying platelet activity compared to platelet-rich plasma (PRP) by maintaining the presence of other blood cells, which can influence platelet responses.

The following sections detail the mechanism of action of this compound, protocols for its use in whole blood aggregometry, lumi-aggregometry, and flow cytometry, and a summary of its inhibitory effects on platelet aggregation induced by various agonists.

Mechanism of Action

This compound is a chemically novel imidazole derivative that acts as a reversible inhibitor of platelet arachidonate cyclooxygenase (COX-1)[1]. The inhibition of COX-1 by this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for thromboxane A2 (TXA2)[2][3][4][5]. TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation[4][6]. By blocking TXA2 production, this compound effectively dampens platelet activation and subsequent aggregation, particularly in response to agonists that rely on the COX-1 pathway, such as arachidonic acid and collagen.

Quantitative Data Summary

The inhibitory effects of this compound on platelet aggregation are summarized in the tables below. These data have been compiled from various studies to provide a comparative overview of its potency.

Table 1: In Vitro Inhibitory Potency of this compound on Platelet Aggregation

AgonistSpeciesAssay TypeIC50 (µM)Reference
Arachidonic AcidHuman, various animal speciesNot specified0.3 - 3.0[1]
CollagenHuman, various animal speciesNot specified0.3 - 3.0[1]

Table 2: Ex Vivo Inhibitory Potency of this compound on Platelet Aggregation in Guinea Pigs

AgonistAdministration RouteTime Post-DoseED50 (mg/kg)Reference
Arachidonic AcidOral1 hour1.4[1]
CollagenOral1 hour9.4[1]

Table 3: Ex Vivo Effects of this compound in Humans

AgonistDose (mg)Administration RouteEffectDuration of EffectReference
ADP100 - 300OralInhibition of the second phase of aggregationUp to 6 hours[1]

Experimental Protocols

Detailed methodologies for key experiments using this compound in whole blood assays are provided below.

Protocol 1: Whole Blood Aggregometry

This protocol outlines the procedure for assessing this compound's effect on platelet aggregation in whole blood using impedance aggregometry.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline)

  • Agonists: Arachidonic Acid (AA), Collagen, Adenosine Diphosphate (ADP)

  • Saline (0.9% NaCl)

  • Impedance aggregometer and associated cuvettes with stir bars

  • Pipettes

Procedure:

  • Blood Collection: Collect whole blood into vacutainer tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Gently invert the tubes to mix. All experiments should be performed within 4 hours of blood collection[7].

  • Sample Preparation:

    • For each assay, dilute the whole blood 1:1 with pre-warmed saline in an aggregometer cuvette containing a stir bar[8].

    • Add the desired final concentration of this compound or vehicle control to the diluted blood and incubate for a specified period (e.g., 5-10 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the cuvette into the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.

    • Transfer the cuvette to the recording well.

    • Add the platelet agonist (e.g., AA, collagen, or ADP) to initiate aggregation.

    • Record the change in impedance for a set duration (typically 6-10 minutes). The increase in impedance reflects platelet aggregation on the electrodes[8][9].

  • Data Analysis:

    • The extent of aggregation is typically quantified as the area under the curve (AUC) of the aggregation tracing or the maximum aggregation amplitude in Ohms.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

Protocol 2: Lumi-Aggregometry in Whole Blood

This method simultaneously measures platelet aggregation and ATP secretion, providing insights into platelet degranulation.

Materials:

  • In addition to the materials for whole blood aggregometry:

  • Luciferin-luciferase reagent for ATP detection

  • ATP standard

Procedure:

  • Blood Collection and Sample Preparation: Follow steps 1 and 2 as in the whole blood aggregometry protocol.

  • Luminescence Calibration: Calibrate the lumi-aggregometer using a known concentration of ATP standard according to the manufacturer's instructions.

  • Measurement:

    • Add the luciferin-luciferase reagent to the cuvette containing the diluted whole blood and this compound/vehicle.

    • Place the cuvette in the lumi-aggregometer and allow it to equilibrate to 37°C.

    • Add the agonist to initiate aggregation and ATP release.

    • Simultaneously record both the impedance change (aggregation) and the luminescence signal (ATP secretion) for 6-10 minutes[8].

  • Data Analysis:

    • Quantify aggregation as described in the whole blood aggregometry protocol.

    • Quantify ATP release by comparing the luminescence signal of the sample to that of the ATP standard.

    • Determine the inhibitory effect of this compound on both aggregation and ATP secretion.

Protocol 3: Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the analysis of specific platelet activation markers on a single-cell level in whole blood.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes

  • This compound stock solution

  • Agonists (e.g., AA, collagen, ADP)

  • Fluorochrome-conjugated antibodies against platelet-specific markers (e.g., CD41a or CD61 for platelet identification) and activation markers (e.g., P-selectin/CD62P for alpha-granule release, PAC-1 for activated GPIIb/IIIa)

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Sheath fluid for flow cytometer

Procedure:

  • Blood Collection: Collect blood as described previously.

  • Incubation with this compound and Agonists:

    • In a microtiter plate or flow cytometry tubes, add a small volume of whole blood.

    • Add this compound or vehicle control and incubate for a specified time at room temperature.

    • Add the agonist and incubate for a further period (e.g., 10-15 minutes) at room temperature, protected from light[10][11].

  • Antibody Staining:

    • Add the fluorochrome-conjugated antibodies to the samples and incubate for 15-20 minutes at room temperature in the dark[10].

  • Fixation and Lysis (Optional):

    • Fix the samples by adding cold 1% paraformaldehyde[10]. This step stabilizes the cells and the antibody binding.

    • If necessary, red blood cells can be lysed using a commercial lysing solution.

  • Flow Cytometric Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and/or positive staining for a platelet-specific marker like CD41a[11].

    • Analyze the expression of activation markers (e.g., P-selectin, activated GPIIb/IIIa) on the gated platelet population.

  • Data Analysis:

    • Determine the percentage of platelets positive for the activation marker and the mean fluorescence intensity (MFI).

    • Calculate the percentage inhibition of activation marker expression by this compound compared to the vehicle control.

Visualizations

Signaling Pathway of this compound's Action

Trifenagrel_Pathway cluster_activation Platelet Activation cluster_synthesis Thromboxane Synthesis cluster_inhibition Inhibition by this compound cluster_effect Platelet Response Agonist (e.g., Collagen) Agonist (e.g., Collagen) Receptor Receptor Agonist (e.g., Collagen)->Receptor Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 PGH2 PGH2 COX-1->PGH2 Thromboxane Synthase Thromboxane Synthase PGH2->Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) TXA2 Receptor TXA2 Receptor Thromboxane A2 (TXA2)->TXA2 Receptor This compound This compound This compound->COX-1 Increased Intracellular Ca2+ Increased Intracellular Ca2+ TXA2 Receptor->Increased Intracellular Ca2+ Platelet Aggregation Platelet Aggregation Increased Intracellular Ca2+->Platelet Aggregation

Caption: this compound inhibits COX-1, blocking TXA2 synthesis and subsequent platelet aggregation.

Experimental Workflow for Whole Blood Aggregometry

WB_Aggregometry_Workflow Blood Collection (Sodium Citrate) Blood Collection (Sodium Citrate) Dilute 1:1 with Saline Dilute 1:1 with Saline Blood Collection (Sodium Citrate)->Dilute 1:1 with Saline Add this compound/Vehicle Add this compound/Vehicle Dilute 1:1 with Saline->Add this compound/Vehicle Incubate at 37°C Incubate at 37°C Add this compound/Vehicle->Incubate at 37°C Equilibrate in Aggregometer Equilibrate in Aggregometer Incubate at 37°C->Equilibrate in Aggregometer Add Agonist Add Agonist Equilibrate in Aggregometer->Add Agonist Record Impedance Record Impedance Add Agonist->Record Impedance Data Analysis (% Inhibition) Data Analysis (% Inhibition) Record Impedance->Data Analysis (% Inhibition)

Caption: Workflow for assessing this compound's effect on platelet aggregation in whole blood.

Logical Relationship of this compound's Anti-Platelet Effect

Trifenagrel_Logic This compound This compound Reversible COX-1 Inhibition Reversible COX-1 Inhibition This compound->Reversible COX-1 Inhibition Decreased TXA2 Production Decreased TXA2 Production Reversible COX-1 Inhibition->Decreased TXA2 Production Reduced Platelet Activation Reduced Platelet Activation Decreased TXA2 Production->Reduced Platelet Activation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Reduced Platelet Activation->Inhibition of Platelet Aggregation

Caption: Logical flow of this compound's anti-platelet mechanism of action.

References

Application Notes: Quantitative Analysis of Trifenagrel in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trifenagrel is a potent, imidazole-based, non-steroidal anti-inflammatory drug (NSAID) that acts as a reversible inhibitor of platelet cyclooxygenase (COX).[1] Its ability to inhibit platelet aggregation makes it a compound of interest in cardiovascular and inflammatory disease research. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development. This document provides detailed protocols for two proposed bioanalytical methods for the quantification of this compound in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no specific validated methods for this compound have been published, these protocols are based on established analytical principles for similar small molecules and NSAIDs.[2][3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a robust and accessible approach for the quantification of this compound, suitable for studies where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV
  • Internal Standard (IS) Selection: A structurally similar compound with a distinct retention time, such as another imidazole-containing pharmaceutical, should be selected. For this protocol, we propose using a hypothetical analog, "this compound-d4," or a commercially available compound like Ketoconazole, if its chromatographic behavior is suitable.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution (e.g., 10 µg/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • The parameters outlined in the table below are proposed for the separation of this compound and the IS.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (based on the imidazole and phenyl chromophores)
Run Time Approximately 10 minutes

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification in regulated studies. It is highly recommended for studies requiring low limits of quantification.

Experimental Protocol: LC-MS/MS
  • Internal Standard (IS) Selection: A stable isotope-labeled version of this compound (e.g., this compound-d4) is the ideal internal standard. If unavailable, a structurally related compound with similar ionization and chromatographic properties can be used.

  • Sample Preparation (Protein Precipitation):

    • The sample preparation protocol is the same as described for the HPLC-UV method. Reconstitution is typically done in a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic and Mass Spectrometric Conditions:

    • The proposed conditions are detailed in the tables below. These parameters should be optimized to achieve the best performance.

Table 1: Proposed LC-MS/MS Chromatographic Conditions

ParameterProposed Condition
LC System UPLC system (e.g., Waters ACQUITY, Sciex ExionLC)
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)

Table 2: Proposed Mass Spectrometric Conditions

ParameterProposed Condition
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions (Hypothetical) This compound: 384.2 -> 112.1 (Dimethylaminoethoxy fragment) IS (this compound-d4): 388.2 -> 116.1
Scan Type Multiple Reaction Monitoring (MRM)

Method Validation Summary

Both proposed methods must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][7][8] The validation should assess the following parameters:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and IS.

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple quality control (QC) levels.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of plasma components on ionization.

  • Stability: Evaluating the stability of this compound in plasma under various conditions (freeze-thaw, bench-top, long-term storage).

Quantitative Data Presentation

The following table presents hypothetical but realistic performance characteristics for the proposed LC-MS/MS method, based on typical values for validated bioanalytical assays of small molecules.[4][9]

Table 3: Hypothetical Validation Summary for LC-MS/MS Method

ParameterTarget ValueHypothetical Result
Linearity Range Wide range covering expected concentrations0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.990.998
LLOQ Sufficiently low for PK studies0.5 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to +6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-7.1% to +4.3%
Mean Recovery Consistent and reproducible> 85%
Matrix Effect (%CV) < 15%< 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma using the LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integrate Peak Integration detection->integrate calibration Calibration Curve Generation integrate->calibration calculate Calculate Concentration calibration->calculate

Fig 1. Bioanalytical workflow for this compound quantification.
Signaling Pathway

This compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Catalyzes cox Cyclooxygenase (COX-1/COX-2) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostaglandins, Thromboxane (e.g., PGE2, TXA2) pgh2->prostanoids inflammation Inflammation, Platelet Aggregation prostanoids->inflammation Mediate This compound This compound This compound->cox Inhibition

Fig 2. This compound's inhibition of the COX pathway.

References

Synthesis of Methylene-Bridged Heterocyclic Analogues of Trifenagrel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methylene-bridged heterocyclic analogues of Trifenagrel, a potent inhibitor of platelet aggregation. This compound's therapeutic potential is marked by its reversible inhibition of cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade that leads to thromboxane A2 production and subsequent platelet aggregation.[1] The synthetic strategy focuses on the bioisosteric replacement of the imidazole core of this compound with other heterocyclic systems, connected via a methylene bridge within a dibenz[b,f]azocine scaffold. This approach aims to explore the structure-activity relationship and potentially modulate the pharmacological profile of the parent compound. The protocols herein describe the synthesis of the key tricyclic 1,2-diketone intermediate and its subsequent cyclocondensation to yield imidazole, 1,2,4-triazine, and pyrazine analogues.

Introduction

This compound is a chemically novel compound that has demonstrated significant inhibitory effects on arachidonate- and collagen-induced platelet aggregation in various species, including humans, with an IC50 value in the range of 0.3-3.0 µM.[2] Its mechanism of action involves the reversible inhibition of platelet cyclooxygenase (COX). The exploration of methylene-bridged heterocyclic analogues of this compound is a rational approach in medicinal chemistry to investigate the impact of structural modifications on biological activity. This document outlines the synthetic pathways and detailed experimental procedures for preparing these analogues, providing a framework for further drug discovery and development in the field of antiplatelet agents.

Data Presentation

The following table summarizes the reported anti-platelet aggregation activity of this compound and its synthesized methylene-bridged heterocyclic analogues.

CompoundHeterocyclic CoreMethylene BridgeAnti-Platelet Aggregation Activity (Arachidonate-Induced)Reference
This compound ImidazoleNoIC50 = 0.3-3.0 µM[2]
Analogue 1 ImidazoleYesMuch reduced activity[3]
Analogue 2 1,2,4-TriazineYesActivity not specified, presumed reduced[3]
Analogue 3 PyrazineYesDevoid of activity[3]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of cyclooxygenase (COX) in platelet aggregation, the target of this compound and its analogues.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_platelet Platelet Activation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Activates Platelets Trifenagrel_Analogues This compound & Analogues Trifenagrel_Analogues->COX1_COX2 Inhibits

Caption: Arachidonic acid cascade and site of inhibition by this compound analogues.

Experimental Workflow

The overall synthetic strategy for the methylene-bridged heterocyclic analogues of this compound is depicted in the following workflow diagram.

Synthesis_Workflow cluster_analogues Heterocyclic Analogues Start Starting Materials (e.g., 2,2'-dinitrodibenzyl) Intermediate_1 Synthesis of 11,12-dihydro-5H-dibenz[b,f]azocine-6,11-dione (Tricyclic 1,2-Diketone) Start->Intermediate_1 Cyclocondensation Cyclocondensation Reaction Intermediate_1->Cyclocondensation Analogue_Imidazole Imidazole Analogue Cyclocondensation->Analogue_Imidazole  Aldehyde,  NH4OAc Analogue_Triazine 1,2,4-Triazine Analogue Cyclocondensation->Analogue_Triazine  Hydrazide Analogue_Pyrazine Pyrazine Analogue Cyclocondensation->Analogue_Pyrazine  Diamine

References

Troubleshooting & Optimization

Technical Support Center: Trifenagrel Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trifenagrel platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound in platelet aggregation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect platelet aggregation?

This compound is a reversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1] By inhibiting COX-1, this compound blocks the conversion of arachidonic acid to prostaglandin H2, which is a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that plays a crucial role in amplifying platelet activation and aggregation. Therefore, this compound reduces platelet aggregation by diminishing the production of TXA2.

Q2: Which agonists are most sensitive to the effects of this compound in platelet aggregation assays?

The effects of this compound are most prominently observed when using agonists that rely on the TXA2 pathway for full platelet aggregation. These include:

  • Arachidonic Acid (AA): As the direct substrate for COX-1, aggregation induced by AA is highly sensitive to this compound's inhibitory effects.

  • Collagen: At lower concentrations, collagen-induced aggregation is significantly dependent on the secondary feedback loop provided by TXA2.

  • Adenosine Diphosphate (ADP): this compound typically inhibits the second wave of ADP-induced aggregation, which is reliant on TXA2 production.[1]

Q3: What are the expected inhibitory concentrations (IC50) for this compound?

The IC50 of this compound can vary depending on the agonist and experimental conditions. Published data suggests an IC50 range of 0.3-3.0 µM for arachidonate- and collagen-induced platelet aggregation.[1]

Troubleshooting Guide

This guide addresses common artifacts and unexpected results that may be encountered during this compound platelet aggregation assays using Light Transmission Aggregometry (LTA).

Problem / Observation Potential Cause(s) Recommended Action(s)
No inhibition of aggregation with Arachidonic Acid (AA) 1. Inactive this compound: Compound may have degraded. 2. Reagent Issue: Arachidonic acid solution may be of poor quality or expired. 3. High Platelet Count: Excessively high platelet counts can overcome the inhibitory effect.1. Prepare fresh this compound solution. 2. Test a new batch of arachidonic acid. Run a positive control with a known COX-1 inhibitor (e.g., aspirin). 3. Adjust platelet-rich plasma (PRP) to a standard platelet count (e.g., 250 x 10⁹/L).
Variable or inconsistent inhibition 1. Pre-analytical Variables: Inconsistent blood collection technique, improper sample handling (e.g., temperature fluctuations), or delayed sample processing.[2] 2. Donor Variability: Differences in patient response to COX-1 inhibition. 3. Pipetting Errors: Inaccurate addition of this compound or agonist.1. Standardize blood collection and processing protocols. Ensure samples are maintained at room temperature and processed within the recommended timeframe. 2. Use pooled platelet-rich plasma or test on multiple donors to account for biological variability. 3. Calibrate pipettes regularly and ensure proper mixing of reagents.
Reduced primary wave of ADP-induced aggregation High concentration of this compound: While primarily affecting the secondary wave, very high concentrations might have non-specific effects.Perform a dose-response curve to determine the optimal concentration of this compound that specifically inhibits the secondary wave of ADP-induced aggregation.
Spontaneous Platelet Aggregation (SPA) Platelet Activation during Sample Preparation: Traumatic venipuncture, excessive agitation of the blood sample, or exposure to cold temperatures can pre-activate platelets.1. Ensure a clean and smooth venipuncture. 2. Gently invert blood collection tubes for mixing. 3. Maintain all samples and reagents at room temperature.
"Noisy" or erratic aggregation tracing 1. Instrument Malfunction: Issues with the light source, photodetector, or stir bar. 2. Precipitation of this compound: Poor solubility of the compound in the assay buffer. 3. Lipemic Sample: High lipid content in the plasma can interfere with light transmission.1. Perform instrument calibration and maintenance as per the manufacturer's instructions. Ensure the stir bar is rotating smoothly. 2. Check the solubility of this compound in the assay medium. Consider using a different solvent or a lower concentration if precipitation is observed. 3. If possible, use samples from fasting donors. Note the lipemic nature of the sample in the experimental records.

Quantitative Data Summary

The following table summarizes expected results in a this compound platelet aggregation assay. These values are illustrative and may vary based on specific experimental conditions.

Agonist Typical Concentration Expected Aggregation without this compound (%) Expected Aggregation with this compound (10 µM) (%)
Arachidonic Acid0.5 - 1.0 mM> 70%< 10%
Collagen1 - 2 µg/mL> 60%10 - 40%
ADP5 - 10 µM> 60% (biphasic)> 50% (monophasic, loss of second wave)
Ristocetin1.25 mg/mL> 70%> 70% (no significant inhibition)

Experimental Protocols

Key Experiment: Light Transmission Aggregometry (LTA) for this compound

1. Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Platelet agonists (Arachidonic Acid, Collagen, ADP)

  • Human whole blood collected in 3.2% sodium citrate

  • Saline or appropriate buffer

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Transfer the upper PRP layer to a new tube.

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP.

3. Assay Procedure:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

  • Add a defined volume of adjusted PRP to a cuvette with a stir bar and place it in the aggregometer.

  • Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

  • Add the platelet agonist to initiate aggregation.

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

Visualizations

Signaling Pathway of this compound's Action

Trifenagrel_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Amplifies This compound This compound This compound->COX1 Reversibly Inhibits

Caption: Mechanism of this compound's inhibition of platelet aggregation.

Experimental Workflow for LTA

LTA_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation PRP Preparation (150-200 x g) Blood_Collection->PRP_Preparation PPP_Preparation PPP Preparation (1500-2000 x g) PRP_Preparation->PPP_Preparation Count_Adjust Adjust Platelet Count PPP_Preparation->Count_Adjust Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) Count_Adjust->Calibration Incubation Incubate PRP with This compound/Vehicle at 37°C Calibration->Incubation Add_Agonist Add Agonist Incubation->Add_Agonist Record_Aggregation Record Light Transmission Add_Agonist->Record_Aggregation Analyze_Curves Analyze Aggregation Curves (% Aggregation, Slope) Record_Aggregation->Analyze_Curves

Caption: Standard workflow for a this compound LTA experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Result Check_Reagents Check Reagent Validity (this compound, Agonists) Start->Check_Reagents Reagent_OK Reagents Valid? Check_Reagents->Reagent_OK Check_Protocol Review Protocol Adherence (Timing, Temperature, Volumes) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Sample Assess Sample Quality (Hemolysis, Lipemia, Clots) Sample_OK Sample Quality Good? Check_Sample->Sample_OK Check_Instrument Verify Instrument Calibration and Function Instrument_OK Instrument Calibrated? Check_Instrument->Instrument_OK Reagent_OK->Check_Protocol Yes Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Protocol_OK->Check_Sample Yes Repeat_Carefully Repeat Assay with Strict Protocol Adherence Protocol_OK->Repeat_Carefully No Sample_OK->Check_Instrument Yes Recollect_Sample Recollect Sample with Proper Technique Sample_OK->Recollect_Sample No Calibrate_Instrument Recalibrate/Service Instrument Instrument_OK->Calibrate_Instrument No Consult_Expert Consult Senior Scientist or Technical Support Instrument_OK->Consult_Expert Yes Prepare_New->Repeat_Carefully Recollect_Sample->Repeat_Carefully Calibrate_Instrument->Repeat_Carefully

Caption: A logical approach to troubleshooting common assay issues.

References

Trifenagrel Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of trifenagrel in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of platelet aggregation.[1] Its primary mechanism of action is the reversible inhibition of the cyclooxygenase (COX) enzyme, which is a key enzyme in the arachidonic acid metabolism pathway.[1][2] By inhibiting COX, this compound blocks the synthesis of prostaglandins and thromboxanes, which are crucial mediators of platelet aggregation and inflammation.[2][3]

Q2: What are the known isoforms of the cyclooxygenase (COX) enzyme, and does this compound show selectivity?

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[4][5][6] COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammatory responses.[4][5][6] The initial documentation for this compound suggests it inhibits platelet AA cyclooxygenase, which is primarily COX-1, but comprehensive selectivity profiling against COX-2 is not extensively reported in the available literature.[1] Non-selective COX inhibitors can have a range of side effects due to the inhibition of COX-1's protective functions.[4]

Q3: Beyond COX enzymes, what are other potential off-target categories for small molecule inhibitors like this compound?

Small molecule inhibitors can often interact with multiple proteins, leading to off-target effects. Common off-target categories include:

  • Kinases: A large family of enzymes that are common off-target liabilities for many drugs.

  • G-protein coupled receptors (GPCRs): A diverse group of transmembrane receptors involved in numerous signaling pathways.

  • Ion channels: Membrane proteins that control the flow of ions into and out of cells.

  • Nuclear receptors: Transcription factors that regulate gene expression in response to ligands.

  • Other enzymes: Various other enzymes that may share structural similarities with the primary target.

Q4: How can I assess the potential for this compound to cause cytotoxicity in my cell-based assay?

It is crucial to differentiate between a desired pharmacological effect and unintended cytotoxicity. This can be achieved by performing a cytotoxicity assay in parallel with your functional assay. Common cytotoxicity assays include:

  • MTT/XTT assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[7]

  • LDH release assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8][9]

  • CellTox™ Green/Propidium Iodide staining: These fluorescent dyes enter cells with compromised membranes and stain the DNA, allowing for the quantification of dead cells.[8]

Q5: What is a kinase profile, and why would it be relevant for a COX inhibitor like this compound?

A kinase profile is a screening assay that tests a compound against a large panel of kinases to determine its inhibitory activity. Even though this compound's primary target is a cyclooxygenase, it is good practice to assess its kinase selectivity, as off-target kinase inhibition is a common source of unexpected cellular phenotypes.[10]

Troubleshooting Guides

Problem 1: Unexpected decrease in cell viability in my assay at concentrations where I expect to see a specific pharmacological effect of this compound.
  • Possible Cause: The observed effect may be due to off-target cytotoxicity rather than the intended inhibition of the arachidonic acid pathway.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release, or a fluorescent live/dead stain) to determine the concentration at which this compound induces cell death in your specific cell line.[8][9][11]

    • Compare IC50 (Pharmacology) with CC50 (Cytotoxicity): Determine the half-maximal inhibitory concentration (IC50) for your desired pharmacological endpoint and the half-maximal cytotoxic concentration (CC50). A significant window between these two values (ideally >10-fold) suggests that the pharmacological effect can be studied without being confounded by cytotoxicity.

    • Select a Non-Toxic Concentration Range: For your primary experiments, use concentrations of this compound that are well below the determined CC50 value.

Problem 2: My experimental results are inconsistent or not reproducible when using this compound.
  • Possible Cause 1: Cell Health and Assay Conditions. Inconsistent results in cell-based assays can often be attributed to variability in cell culture conditions.[12][13][14]

  • Troubleshooting Steps:

    • Monitor Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift.[13]

    • Ensure Consistent Cell Seeding Density: Uneven cell plating can lead to significant variability. Optimize and standardize your cell seeding protocol.[15]

    • Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses and is a common cause of irreproducible data. Regularly test your cell cultures.[13]

  • Possible Cause 2: Off-Target Effects at High Concentrations. Using excessively high concentrations of this compound may lead to the engagement of multiple off-targets, resulting in complex and unpredictable cellular responses.

  • Troubleshooting Steps:

    • Perform a Careful Dose-Response: Titrate this compound over a wide range of concentrations to identify a clear dose-dependent effect related to your primary target.

    • Consult Literature for On-Target Potency: this compound's IC50 for platelet aggregation is in the range of 0.3-3.0 µM.[1] If you are using significantly higher concentrations, you are more likely to encounter off-target effects.

    • Consider a Secondary Screen: If unexpected phenotypes persist at concentrations close to the on-target IC50, consider performing a broad off-target screen (e.g., a kinase panel) to identify potential secondary targets.

Problem 3: I am observing a cellular phenotype that cannot be explained by the inhibition of the arachidonic acid pathway.
  • Possible Cause: this compound may be interacting with an unknown off-target that triggers a distinct signaling cascade.

  • Troubleshooting Steps:

    • Review the Literature for Similar Compounds: Investigate if other COX inhibitors or molecules with a similar chemical scaffold have been reported to have unexpected activities.

    • Hypothesize and Test Alternative Pathways: Based on the observed phenotype, form a hypothesis about which signaling pathway might be involved. Use pathway-specific inhibitors or activators to see if they can rescue or mimic the effect of this compound.

    • Perform a Broad Off-Target Screen: For a comprehensive analysis, consider a commercial service for broad off-target profiling, which can screen this compound against a wide range of receptors, kinases, and enzymes.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for this compound

This table presents hypothetical data for illustrative purposes.

Kinase TargetIC50 (µM)% Inhibition at 10 µM
COX-1 (On-Target) 0.5 98%
COX-2 (On-Target) 2.5 80%
Kinase A> 50< 10%
Kinase B1545%
Kinase C> 50< 5%
Kinase D2530%

Table 2: Example Cytotoxicity Profile of this compound in Various Cell Lines

This table presents hypothetical data for illustrative purposes.

Cell LineAssay TypeCC50 (µM)
HEK293MTT75
HeLaLDH Release60
JurkatCellTox™ Green45
Primary Human PlateletsMTT> 100

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

  • Reagents and Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • This compound stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™, TR-FRET, or fluorescent antibody)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

    • In a microplate, add the kinase and its substrate to each well.

    • Add the diluted this compound or controls to the respective wells.

    • Incubate for a predetermined time at the optimal temperature for the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal on a compatible microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: General Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic potential of this compound using the MTT assay.[7]

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add the medium containing the this compound dilutions or controls.

    • Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percent viability for each concentration and determine the CC50 value.

Visualizations

Arachidonic_Acid_Signaling_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/2) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation This compound This compound This compound->cox Inhibits

Caption: On-target signaling pathway of this compound.

Hypothetical_Off_Target_Pathway receptor Cell Surface Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein ligand Extracellular Ligand ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression This compound This compound (High Concentration) This compound->receptor Potential Off-Target Inhibition/Activation

Caption: Hypothetical off-target signaling pathway.

Troubleshooting_Workflow start Unexpected Experimental Result with this compound check_cytotoxicity Is there unexpected cell death? start->check_cytotoxicity perform_cytotoxicity_assay Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) check_cytotoxicity->perform_cytotoxicity_assay Yes check_reproducibility Is the result reproducible? check_cytotoxicity->check_reproducibility No adjust_concentration Adjust this compound Concentration Below CC50 perform_cytotoxicity_assay->adjust_concentration end Problem Resolved adjust_concentration->end review_cell_culture Review Cell Culture Practices: - Passage Number - Seeding Density - Mycoplasma Testing check_reproducibility->review_cell_culture No unexplained_phenotype Is the phenotype explainable by COX inhibition? check_reproducibility->unexplained_phenotype Yes re_run_experiment Re-run Experiment with Standardized Conditions review_cell_culture->re_run_experiment re_run_experiment->end investigate_off_target Investigate Potential Off-Target Effects unexplained_phenotype->investigate_off_target No unexplained_phenotype->end Yes end2 Further Investigation Required investigate_off_target->end2

Caption: Workflow for troubleshooting unexpected results.

References

Technical Support Center: Minimizing Gastrointestinal Irritation of Trifenagrel in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the gastrointestinal (GI) irritation of Trifenagrel in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how does it relate to gastrointestinal irritation?

A1: this compound is a potent, reversible inhibitor of platelet arachidonate (AA) cyclooxygenase (COX), which is the enzyme responsible for the synthesis of prostaglandins and thromboxanes.[1] While inhibition of COX is the therapeutic mechanism for its anti-platelet effects, it can also lead to gastrointestinal irritation. Prostaglandins, particularly those produced by COX-1, play a crucial role in maintaining the integrity of the gastrointestinal mucosa by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[2][3] Inhibition of this protective pathway can lead to GI damage.

Q2: Are there species-specific differences in this compound-induced gastrointestinal irritation?

A2: Yes, there are significant species-specific differences. Studies have shown that this compound, at doses up to 100 mg/kg p.o., causes little to no gastric damage in rodents (rats and guinea pigs), even though it inhibits gastric mucosal COX.[1] However, in dogs and humans, this compound has been observed to cause gastrointestinal irritation.[1] This suggests that the mechanism of irritation in dogs and humans may be related to a local irritant effect, potentially influenced by the drug's physicochemical properties, rather than solely systemic prostaglandin inhibition.[1][4]

Q3: What are the typical clinical signs of gastrointestinal irritation in dogs administered this compound?

A3: The clinical signs of GI irritation in dogs are similar to those seen with other non-steroidal anti-inflammatory drugs (NSAIDs) and can include vomiting, diarrhea, inappetence, lethargy, and melena (dark, tarry stools indicative of digested blood).[5][6] In more severe cases, GI ulceration and perforation can occur.[6]

Troubleshooting Guide

Issue 1: High incidence of vomiting and inappetence in dogs following oral administration of this compound.

  • Possible Cause: Local irritation of the gastric mucosa due to the physicochemical properties of this compound.[1]

  • Troubleshooting Steps:

    • Formulation Adjustment: Consider reformulating the this compound dosage form. While specific formulations for this compound are not detailed in available literature, general principles for improving palatability and reducing local irritation in dogs can be applied. This could include encapsulation, enteric coating to bypass the stomach, or incorporation into a highly palatable vehicle or soft chew.[7][8]

    • Administration with Food: Although some medications are best given on an empty stomach, administering this compound with a small meal may help to buffer the local irritant effect. However, be aware that this could potentially alter the absorption kinetics of the drug.

    • Dose Reduction: If therapeutically viable, consider reducing the dose of this compound to the lowest effective level to minimize local irritation.[9]

Issue 2: Evidence of gastrointestinal bleeding (e.g., melena) in long-term dog studies.

  • Possible Cause: Development of gastric or intestinal ulceration due to a combination of local irritation and systemic inhibition of protective prostaglandins.

  • Troubleshooting Steps:

    • Co-administration of Gastroprotectants:

      • Proton Pump Inhibitors (PPIs): Co-administer a PPI such as omeprazole. PPIs reduce gastric acid secretion, which can help to prevent ulcer formation. It is important to note that long-term PPI use can alter the gut microbiome and potentially exacerbate NSAID-induced small intestinal injury, so their use should be carefully considered and monitored.[10][11]

      • Sucralfate: Administer sucralfate. Sucralfate forms a protective barrier over ulcerated areas, shielding them from acid and digestive enzymes.[12][13] It is best given as a slurry on an empty stomach, at least two hours apart from other medications to avoid interfering with their absorption.[12][14]

    • Regular Monitoring: Implement regular monitoring for signs of GI bleeding, including fecal occult blood tests and complete blood counts to check for anemia.[15]

Issue 3: Difficulty in differentiating between local irritation and systemic toxicity.

  • Possible Cause: The observed GI effects could be a combination of both local and systemic mechanisms.

  • Troubleshooting Steps:

    • Comparative Dosing Routes: If feasible for the experimental design, compare the effects of oral this compound with parenteral administration (e.g., intravenous). If the GI irritation is significantly less with parenteral administration, it would strongly suggest a local irritant effect is the primary driver.

    • Endoscopic Evaluation: Perform endoscopic examinations to visually assess the location and nature of the GI lesions. Local irritation is more likely to cause damage at the site of drug dissolution (i.e., the stomach).[15]

Experimental Protocols

Protocol 1: Co-administration of Omeprazole with this compound in Dogs

  • Objective: To evaluate the efficacy of omeprazole in preventing this compound-induced gastric irritation.

  • Animals: Healthy adult Beagle dogs are a commonly used breed for such studies.

  • Groups:

    • Group A: Vehicle control.

    • Group B: this compound at the desired therapeutic dose.

    • Group C: Omeprazole (e.g., 1 mg/kg) administered orally 30-60 minutes before the morning meal, followed by this compound with the meal.

  • Procedure:

    • Administer treatments daily for the duration of the study (e.g., 14 or 28 days).

    • Monitor animals daily for clinical signs of GI distress.

    • Collect blood samples at baseline and at the end of the study for complete blood count and serum chemistry.

    • At the end of the study, perform a gross pathological and histological examination of the stomach and small intestine to assess for lesions.

  • Data Analysis: Compare the incidence and severity of clinical signs and pathological lesions between the groups.

Protocol 2: Administration of Sucralfate for Suspected this compound-Induced Gastric Ulceration

  • Objective: To provide a therapeutic intervention for dogs showing signs of gastric ulceration during a this compound study.

  • Animals: Dogs receiving this compound that develop clinical signs suggestive of GI ulceration (e.g., persistent vomiting, melena).

  • Procedure:

    • Temporarily suspend this compound administration if clinically warranted.

    • Administer sucralfate at a dose of 0.25 to 1 gram per dog (depending on size) every 6 to 8 hours.[13]

    • To prepare a slurry, crush the sucralfate tablet and mix with a small amount of lukewarm water.[16]

    • Administer the sucralfate slurry on an empty stomach, at least one hour before or two hours after a meal.[17]

    • Ensure that other oral medications are given at least two hours before the sucralfate to prevent absorption interference.[17]

    • Continue sucralfate administration for a duration recommended by the attending veterinarian, typically for several weeks to allow for complete healing.[12]

Data Presentation

Table 1: Illustrative Scoring System for Gastrointestinal Lesions in Dogs

Note: As no specific quantitative data for this compound-induced GI lesions in dogs was found in the literature, this table provides a template for a scoring system that can be used in such studies, based on common methodologies for assessing NSAID-induced gastroenteropathy.

Score Gastric Lesion Description Intestinal Lesion Description
0 Normal mucosaNormal mucosa
1 Hyperemia and edemaFocal hyperemia
2 One or two small erosionsA few scattered erosions
3 Multiple small erosions or one larger erosionMultiple erosions
4 Multiple larger erosions or a single ulcerOne or two small ulcers
5 Multiple ulcersMultiple ulcers

Table 2: Example of Quantitative Data Collection for GI Irritation Studies

Treatment Group Mean Gastric Lesion Score (± SEM) Mean Intestinal Lesion Score (± SEM) Fecal Occult Blood (% positive) Change in Hemoglobin (g/dL from baseline)
Vehicle Control0.2 ± 0.10.1 ± 0.10%+0.1
This compound (X mg/kg)[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
This compound + Omeprazole[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
This compound + Sucralfate[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]

Mandatory Visualizations

Trifenagrel_Action_Pathway AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane GI_Protection Gastrointestinal Protection - Mucus Production - Bicarbonate Secretion - Mucosal Blood Flow Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation This compound This compound This compound->COX GI_Irritation Gastrointestinal Irritation (Ulceration) This compound->GI_Irritation Local_Irritant Local Irritant Effect (in Dogs) Local_Irritant->GI_Irritation

Caption: Mechanism of this compound and its impact on the gastrointestinal tract.

Troubleshooting_Workflow Start GI Irritation Observed (e.g., Vomiting, Melena) Assess_Severity Assess Severity & Differentiate Cause Start->Assess_Severity Mild_Signs Mild Signs (e.g., intermittent vomiting) Assess_Severity->Mild_Signs Mild Severe_Signs Severe Signs (e.g., melena, anemia) Assess_Severity->Severe_Signs Severe Formulation Adjust Formulation (e.g., encapsulation) Mild_Signs->Formulation Admin_Food Administer with Food Mild_Signs->Admin_Food Dose_Reduction Reduce this compound Dose Mild_Signs->Dose_Reduction CoAdmin_PPI Co-administer PPI (e.g., Omeprazole) Severe_Signs->CoAdmin_PPI Admin_Sucralfate Administer Sucralfate Severe_Signs->Admin_Sucralfate Monitor Monitor Clinical Signs & Fecal Occult Blood Formulation->Monitor Admin_Food->Monitor Dose_Reduction->Monitor CoAdmin_PPI->Monitor Admin_Sucralfate->Monitor End Continue Study with Mitigating Strategy Monitor->End

Caption: Troubleshooting workflow for managing this compound-induced GI irritation.

References

Troubleshooting unexpected results in Trifenagrel experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Trifenagrel, this technical support center provides troubleshooting guidance and answers to frequently asked questions. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected inhibition of platelet aggregation with this compound in our assay. What are the possible reasons?

A1: Several factors could contribute to lower-than-expected efficacy. Consider the following:

  • Agonist Choice and Concentration: this compound is a reversible inhibitor of cyclooxygenase-1 (COX-1). Its inhibitory effect is most pronounced when platelet aggregation is induced by agonists that rely on the COX-1 pathway, such as arachidonic acid and collagen.[1] If you are using high concentrations of strong agonists like thrombin, the inhibitory effect of this compound may be overcome.

  • Species Differences: The potency of this compound can vary between species. Ensure that the concentration you are using is appropriate for the species from which the platelets were derived.[1]

  • Compound Stability and Solubility: this compound hydrochloride is the salt form and has specific solubility characteristics. Ensure the compound is fully dissolved in the appropriate vehicle and that the stock solution is fresh. Poor solubility can lead to a lower effective concentration in the assay.

  • Platelet Preparation and Handling: The viability and responsiveness of platelets are critical. Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within the recommended timeframe. Factors such as the anticoagulant used, centrifugation speed and temperature, and storage conditions can all impact platelet function.

Q2: We are seeing significant gastrointestinal (GI) side effects in our animal model, which was not expected based on rodent data. Why is this occurring?

A2: This is a documented species-specific effect of this compound. While it causes little to no gastrointestinal irritation in rodents, it has been observed to act as a local irritant in dogs and humans, leading to GI side effects.[1] This highlights the importance of careful species selection for preclinical safety studies and suggests that the mechanism of GI irritation may differ between species.

Q3: Can this compound interact with other compounds in our experimental system?

A3: Yes, as a reversible COX-1 inhibitor, this compound can have interactions with other drugs. For instance, co-administration with other non-steroidal anti-inflammatory drugs (NSAIDs) could lead to competitive binding at the COX-1 active site. Additionally, since this compound is metabolized, there is a potential for interactions with compounds that inhibit or induce metabolic enzymes.

Troubleshooting Guides

Issue 1: High Variability in Platelet Aggregation Results
Possible Cause Troubleshooting Step
Inconsistent Platelet Quality Standardize blood collection, PRP preparation, and storage. Ensure consistent timing between blood draw and experiment.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Agonist Activity Prepare fresh agonist solutions for each experiment. Validate agonist potency.
Instrument Malfunction Perform regular maintenance and calibration of the aggregometer.
Issue 2: Unexpected Lack of Inhibition with Arachidonic Acid
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound. Protect from light and store at the recommended temperature.
Incorrect this compound Concentration Verify calculations and dilutions for the working solutions.
Platelet Insensitivity Use a known COX-1 inhibitor (e.g., aspirin) as a positive control to confirm that the platelets are responsive to COX-1 inhibition.
High Endogenous Agonist Levels Ensure proper blood collection techniques to minimize platelet activation before the assay.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of this compound

AgonistSpeciesIC50 (µM)
Arachidonic AcidHuman, Guinea Pig, Rat, Dog0.3 - 3.0[1]
CollagenHuman, Guinea Pig, Rat, Dog0.3 - 3.0[1]
ADP (second phase)Human (ex vivo)Inhibition observed at 100-300 mg oral dose[1]

Table 2: Ex Vivo Efficacy of this compound in Guinea Pig

Agonist1 hr ED50 (mg/kg, p.o.)
Arachidonic Acid1.4[1]
Collagen9.4[1]

Experimental Protocols

Key Experiment 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To determine the IC50 of this compound against arachidonic acid-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Add various concentrations of this compound (or vehicle control) to the PRP and incubate for 10 minutes at 37°C.

    • Place the cuvettes in the aggregometer and establish a baseline.

    • Add arachidonic acid (final concentration, e.g., 0.5 mM) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of this compound.

    • Calculate the percentage inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

Key Experiment 2: Measurement of Thromboxane B2 (TXB2) Production

Objective: To confirm the inhibition of COX-1 activity by this compound by measuring the production of TXB2, a stable metabolite of thromboxane A2.

Methodology:

  • Platelet Preparation:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Assay Procedure:

    • Pre-incubate the washed platelets with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.

    • Stimulate the platelets with an agonist such as collagen (e.g., 2 µg/mL) for 5 minutes.

    • Stop the reaction by adding a COX inhibitor (e.g., indomethacin) and placing the samples on ice.

    • Centrifuge the samples to pellet the platelets and collect the supernatant.

  • TXB2 Measurement:

    • Measure the concentration of TXB2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 production for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of this compound concentration to determine the IC50 value for COX-1 inhibition.

Visualizations

Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 PGH2 PGH2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation This compound This compound This compound->COX1

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Troubleshooting_Workflow Start Unexpected Result in This compound Experiment Check_Reagents Verify Reagent Integrity (this compound, Agonist) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Timings) Start->Check_Protocol Check_Platelets Assess Platelet Quality (Preparation, Viability) Start->Check_Platelets Check_Instrument Calibrate and Maintain Equipment Start->Check_Instrument Positive_Control Run Positive Control (e.g., Aspirin) Check_Reagents->Positive_Control Check_Protocol->Positive_Control Check_Platelets->Positive_Control Analyze_Data Re-analyze Data Check_Instrument->Analyze_Data Positive_Control->Analyze_Data Consult_Literature Consult Literature for Species-Specific Effects Consult_Literature->Analyze_Data Resolution Problem Identified and Resolved Analyze_Data->Resolution No_Resolution Problem Persists: Contact Technical Support Analyze_Data->No_Resolution

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

How to prevent Trifenagrel precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trifenagrel. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of this compound in experimental media.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation in a question-and-answer format.

Q1: Why is my this compound precipitating when I dilute it into my aqueous experimental media (e.g., PBS or cell culture medium)?

A: this compound precipitation is most often due to its physicochemical properties. The compound is a weakly basic and lipophilic molecule, meaning it has low intrinsic solubility in aqueous solutions at neutral or alkaline pH.[1] It is often supplied as a hydrochloride (HCl) salt, which is more soluble in its acidic, protonated form.[2]

When a concentrated stock of this compound (typically in an organic solvent like DMSO) is diluted into a larger volume of buffered aqueous media at physiological pH (typically ~7.2-7.4), two things happen:

  • Solvent Change: The compound moves from a favorable organic solvent to a highly aqueous environment where it is less soluble.

  • pH Shift: The higher pH of the media can neutralize the HCl salt, converting this compound to its less soluble free-base form, causing it to precipitate out of the solution.

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[3] It is a powerful organic solvent capable of dissolving this compound at high concentrations. For long-term storage, stock solutions in DMSO should be kept at -20°C or -80°C.

Q3: I'm already using a DMSO stock. How can I improve my dilution technique to prevent precipitation?

A: The method of dilution is critical. Do not add your small volume of DMSO stock directly into the full volume of aqueous media. This causes a rapid, localized oversaturation that leads to precipitation.

Instead, use the drop-wise reverse addition method :

  • Dispense your required volume of this compound DMSO stock into a sterile tube.

  • While vigorously vortexing or stirring the DMSO stock, add the aqueous media drop-by-drop to the tube.

  • Continue adding the media slowly until the total volume is significantly larger than the initial DMSO volume, ensuring the solution remains clear between additions.

  • Once a stable intermediate dilution is achieved, it can typically be added to the rest of the experimental media without issue.

Q4: I've tried the reverse addition method, but I still see precipitation. What are my next options?

A: If precipitation persists, you may need to incorporate solubilizing agents or co-solvents. This is common for challenging compounds, especially for in vivo formulations.

  • Use of Surfactants: Consider adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your experimental media before adding the this compound solution. A final concentration of 0.01-0.1% is often sufficient.

  • Co-Solvent Systems: For more demanding applications, a co-solvent system can be used. A common formulation involves a mixture of DMSO, PEG300 (polyethylene glycol 300), and a surfactant like Tween® 80, which is then diluted into saline or PBS.

Always perform vehicle control experiments to ensure that the chosen solvents and surfactants do not affect your experimental outcomes.

Frequently Asked Questions (FAQs)

Q: What is the maximum final concentration of DMSO I should use in my cell culture experiments? A: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, the ideal final concentration should be kept as low as possible, preferably ≤0.1%. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments.

Q: Can I use sonication to redissolve precipitated this compound in my media? A: While sonication can help break up aggregates and may temporarily redissolve the compound, it is not a recommended solution. The precipitation indicates that the solution is supersaturated and unstable. The compound is likely to crash out again over time, leading to inconsistent and unreliable effective concentrations in your experiment. The focus should be on preventing precipitation in the first place.

Q: How can I visually confirm if my this compound is fully dissolved? A: A properly prepared solution should be clear and free of any visible particulates, haze, or cloudiness.[4] Inspect the solution against a dark background. If you observe a "Tyndall effect" (light scattering when a laser pointer is shone through the solution), it may indicate the presence of fine, colloidal precipitate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-N,N-dimethylethanamine[1]
Synonyms BW 325U, Tifenagrel[1]
Molecular Formula C₂₅H₂₅N₃O[1]
Molecular Weight 383.5 g/mol [1]
Appearance Solid PowderN/A
Key Structural Features Dimethylamino and Imidazole groups (weakly basic)[1]
Table 2: Solubility Profile of this compound
Solvent / MediaSolubilityRecommendations & CommentsSource
DMSO SolubleRecommended for primary stock solutions (e.g., 10-50 mM).[3]
Ethanol Moderately SolubleCan be used, but DMSO is generally a stronger solvent.[3]
Water Poorly SolubleIntrinsically low solubility, especially at neutral to alkaline pH.N/A
PBS / Cell Culture Media (pH ~7.4) Very Poorly SolubleProne to precipitation from stock solutions due to pH and solvent shift.N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Objective: To prepare a concentrated primary stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound.HCl (MW: 419.95 g/mol , accounting for HCl)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and weighing paper

  • Procedure:

    • Tare the analytical balance with a clean piece of weighing paper.

    • Carefully weigh out 4.20 mg of this compound.HCl powder.

    • Transfer the powder into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. The resulting solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media to 10 µM
  • Objective: To prepare a 10 µM working solution of this compound in cell culture media from a 10 mM DMSO stock, minimizing precipitation.

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM + 10% FBS)

    • Sterile conical tubes (e.g., 15 mL or 50 mL)

    • Vortex mixer

  • Procedure:

    • Calculate the required volume of stock solution. For 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

    • Dispense 10 µL of the 10 mM this compound stock solution into the bottom of a sterile 15 mL conical tube.

    • Place the conical tube on a vortex mixer set to a medium speed (continuous, vigorous mixing but avoiding excessive foaming).

    • Begin adding the 10 mL of pre-warmed media very slowly, drop-by-drop, directly into the DMSO solution while it is vortexing. The first 1-2 mL are the most critical.

    • Once the initial volume has been added and the solution remains clear, you can slightly increase the rate of addition for the remaining media.

    • After all the media has been added, cap the tube and continue vortexing for an additional 10-15 seconds to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation before applying it to your cells. Use immediately.

Visualizations

G start Start: this compound Precipitation Observed q1 Is your stock solution in 100% DMSO? start->q1 s1 Prepare a fresh stock solution in high-purity DMSO. q1->s1 No q2 Are you using the reverse addition dilution method? q1->q2 Yes s1->q2 s2 Action: Add media drop-wise to DMSO stock while vortexing. q2->s2 No q3 Is the final DMSO concentration >0.5%? q2->q3 Yes q4 Does precipitation persist? s2->q4 s3 Increase stock concentration to lower the required volume, keeping final DMSO <=0.1%. q3->s3 Yes q3->q4 No s3->q4 s4 Advanced Troubleshooting: 1. Add surfactant (e.g., 0.05% Tween 80) to media. 2. Use a co-solvent system (e.g., DMSO/PEG300). q4->s4 Yes end_ok Success: Solution is Clear Proceed with Experiment q4->end_ok No end_fail Consult Formulation Specialist s4->end_fail G cluster_0 Step 1: Prepare Components cluster_1 Step 2: Dilution (Reverse Addition) cluster_2 Step 3: Final Solution stock 10 µL of 10 mM This compound in DMSO vortex Vortexing Tube (contains DMSO stock) media 10 mL of Pre-warmed Aqueous Media media->vortex Add Drop-wise final 10 mL of 10 µM this compound in 0.1% DMSO (Clear Solution) vortex->final Ensure Homogeneity

References

Technical Support Center: Synthesis of Trifenagrel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Trifenagrel synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound, 2-[2-(2-dimethylaminoethoxy)phenyl]-4,5-diphenylimidazole, is the Debus-Radziszewski imidazole synthesis.[1][2][3] This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (2-(2-dimethylaminoethoxy)benzaldehyde), and a nitrogen source, typically ammonium acetate.[1][2]

Q2: What are the key starting materials for this compound synthesis?

A2: The essential starting materials are:

  • Benzil: The 1,2-diketone that forms the 4- and 5-positions of the imidazole ring.

  • 2-(2-dimethylaminoethoxy)benzaldehyde: The aldehyde that provides the substituent at the 2-position of the imidazole ring.

  • Ammonium Acetate: Serves as the nitrogen source for the imidazole ring.

Q3: What reaction conditions are known to provide high yields of this compound and related trisubstituted imidazoles?

A3: High yields (often exceeding 90%) have been reported using various catalytic systems and conditions. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[4] Specific conditions associated with high yields include the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in t-butanol or lactic acid at elevated temperatures.[4]

Q4: How is the key aldehyde precursor, 2-(2-dimethylaminoethoxy)benzaldehyde, synthesized?

Q5: What is the mechanism of action of this compound?

A5: this compound is a platelet aggregation inhibitor.[6] Its mechanism of action appears to be the reversible inhibition of platelet arachidonic acid (AA) cyclooxygenase.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient reaction conditions. 2. Sub-optimal catalyst or solvent. 3. Impure starting materials, particularly the aldehyde. 4. Incomplete reaction.1. Optimize reaction temperature and time. Consider using microwave irradiation to enhance reaction rates and yield.[4] 2. Screen different catalysts. DABCO in t-butanol and lactic acid have been reported to give high yields (92%).[4] 3. Ensure the purity of benzil and 2-(2-dimethylaminoethoxy)benzaldehyde. The aldehyde can be purified by distillation or chromatography. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Formation of Side Products 1. Oxazole formation is a known side reaction in imidazole synthesis. 2. Self-condensation of the aldehyde. 3. Polymerization of reactants.1. Carefully control the reaction temperature. The use of certain catalysts, like silicotungstic acid, can favor imidazole formation. 2. Ensure an appropriate stoichiometry of reactants. An excess of ammonium acetate can help to drive the reaction towards the desired imidazole product. 3. Add the aldehyde slowly to the reaction mixture to minimize self-condensation.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. The product may be an oil or difficult to crystallize.1. Use column chromatography (silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from starting materials. 2. Recrystallization from a suitable solvent can be effective for purification. For aminobenzaldehydes, a method involving acidification to dissolve the product, filtration of insoluble impurities, and then neutralization to precipitate the purified product has been described.[7][8] 3. If the free base is an oil, consider converting it to a salt (e.g., hydrochloride salt) to facilitate crystallization and purification.
Reaction Fails to Initiate 1. Inactive catalyst. 2. Low reaction temperature. 3. Presence of water in the reaction mixture (for some catalysts).1. Ensure the catalyst is of good quality and used in the appropriate amount. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Use anhydrous solvents and reagents if the chosen catalytic system is sensitive to moisture.
Scale-up Issues 1. Inefficient heat transfer in larger reaction vessels. 2. Difficulty in maintaining homogenous mixing. 3. Challenges in product isolation and purification at a larger scale.1. Ensure efficient stirring and consider using a jacketed reactor for better temperature control. 2. Optimize the stirring speed and consider the use of a mechanical stirrer for larger volumes. 3. Develop a robust purification protocol at a smaller scale before attempting a large-scale reaction. Crystallization is often more amenable to scale-up than chromatography.

Data on Reaction Conditions for Trisubstituted Imidazole Synthesis

The following table summarizes various reported conditions for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for optimizing this compound synthesis.

Catalyst Solvent Conditions Reported Yield (%) Reference
DABCOt-butanol60-65°C, 12 hours92[4]
Lactic Acid-160°C92[4]
Silicotungstic Acid (7.5 mol%)EthanolReflux94[4]
Wet Cyanuric ChlorideEthanol80°C90 (for a related imidazole)[4]
None (Microwave)Solvent-freeMicrowave IrradiationGood yields[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-dimethylaminoethoxy)benzaldehyde (General Procedure)

This protocol is adapted from the synthesis of the para-isomer and may require optimization.[5]

  • To a stirred suspension of sodium hydride (50% dispersion in oil, 1.2 equivalents) in anhydrous toluene, add a solution of 2-hydroxybenzaldehyde (1 equivalent) in anhydrous toluene dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 2-dimethylaminoethyl chloride (1.5 equivalents) in anhydrous toluene dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench carefully with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-(2-dimethylaminoethoxy)benzaldehyde.

Protocol 2: Synthesis of this compound via Radziszewski Reaction

This protocol is a general procedure based on high-yield reports for related compounds.[4]

  • In a round-bottom flask, combine benzil (1 equivalent), 2-(2-dimethylaminoethoxy)benzaldehyde (1 equivalent), and ammonium acetate (5-10 equivalents).

  • Add the chosen solvent (e.g., t-butanol or ethanol) and the catalyst (e.g., DABCO, 0.1 equivalents).

  • Conventional Heating: Heat the mixture to the optimal temperature (e.g., 60-80°C) and stir for the required time (monitor by TLC).

  • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a set temperature and time until the reaction is complete.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_aldehyde Aldehyde Synthesis cluster_imidazole Imidazole Synthesis (Radziszewski Reaction) cluster_purification Purification A 2-Hydroxybenzaldehyde B Williamson Ether Synthesis (NaH, 2-dimethylaminoethyl chloride) A->B C 2-(2-dimethylaminoethoxy)benzaldehyde B->C F Reaction (Catalyst, Heat/Microwave) C->F D Benzil D->F E Ammonium Acetate E->F G Crude this compound F->G H Purification (Crystallization/Chromatography) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? cond1 Impure Starting Materials? start->cond1 Yes cond2 Sub-optimal Reaction Conditions? start->cond2 No cond1->cond2 No sol1 Purify Aldehyde and Benzil cond1->sol1 Yes cond3 Inefficient Purification? cond2->cond3 No sol2 Optimize Catalyst, Solvent, Temp. Consider Microwave cond2->sol2 Yes sol3 Develop Better Crystallization or Chromatography Method cond3->sol3 Yes end Improved Yield cond3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Addressing Trifenagrel instability in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trifenagrel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound, particularly its instability in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and reversible inhibitor of platelet aggregation.[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, which is critical in the pathway for thromboxane A2 synthesis in platelets.[1] By blocking this pathway, this compound effectively reduces platelet activation and aggregation.

Q2: Why is this compound unstable in acidic conditions?

A2: While specific degradation kinetics for this compound are not extensively published, its chemical structure, which includes both an imidazole ring and an ether linkage, suggests susceptibility to acid-catalyzed hydrolysis. The ether linkage can be cleaved under strong acidic conditions, and the imidazole ring, while generally stable, can also undergo degradation under certain stress conditions.

Q3: What are the primary safety concerns when handling this compound?

A3: Standard laboratory safety protocols should be followed when handling this compound powder, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For information on storage, this compound powder should be stored at -20°C for long-term stability (up to 3 years), and in solvent at -80°C for up to one year.[2]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, maintain a neutral to slightly alkaline pH. If acidic conditions are necessary, exposure time should be minimized, and experiments should be conducted at reduced temperatures to slow the rate of degradation. The use of buffered solutions is highly recommended to maintain a stable pH environment.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.

  • Question: I am observing high variability in my platelet aggregation assays with this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a hallmark of compound instability. If your cell culture medium is acidic, or if local pH changes occur during the experiment, this compound may be degrading.

    • Troubleshooting Steps:

      • Monitor pH: Regularly check the pH of your stock solutions and final assay buffer.

      • Fresh Solutions: Prepare fresh this compound stock solutions for each experiment.

      • Solvent Choice: Ensure the solvent used for your stock solution is compatible and does not promote degradation. Dimethyl sulfoxide (DMSO) is a common choice.

      • Control Experiments: Include a time-course experiment where this compound is incubated in the assay medium for varying durations before adding to the cells. This can help determine the rate of activity loss.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Question: I am analyzing my this compound sample with HPLC and see extra peaks that are not present in the reference standard. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests the degradation of this compound. Acidic residues in your HPLC system or the use of an acidic mobile phase can cause on-column degradation.

    • Troubleshooting Steps:

      • Mobile Phase pH: Evaluate the pH of your mobile phase. If it is acidic, consider using a less acidic modifier or a different column chemistry that is stable at a higher pH.

      • Sample Preparation: Ensure your sample diluent is not acidic. A buffered diluent at a neutral pH is recommended.

      • System Cleanliness: Flush your HPLC system thoroughly to remove any acidic residues.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your this compound peak. A non-homogenous peak can indicate the presence of co-eluting degradation products.

Quantitative Data on this compound Instability (Hypothetical)

The following tables present hypothetical data to illustrate the expected stability profile of this compound under acidic conditions. This data is based on the known behavior of similar chemical structures and is intended for illustrative purposes.

Table 1: Effect of pH on this compound Degradation at 37°C

pHIncubation Time (hours)% this compound Remaining (Hypothetical)
2.0165%
2.0420%
4.0190%
4.0475%
7.41>99%
7.44>99%

Table 2: Effect of Temperature on this compound Degradation at pH 4.0

Temperature (°C)Incubation Time (hours)% this compound Remaining (Hypothetical)
42495%
252460%
372440%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 2, 4, 8, and 24 hours.

    • Dilute with mobile phase for HPLC analysis at each time point.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 24 and 48 hours.

    • Dissolve a known amount in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for 24 and 48 hours.

    • Analyze by HPLC at each time point.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_0 Potential Acidic Degradation of this compound This compound This compound (Imidazole + Ether) Protonation Protonation of Ether Oxygen and/or Imidazole Nitrogen This compound->Protonation H+ Cleavage Nucleophilic Attack (e.g., by H2O) Protonation->Cleavage Products Degradation Products (Phenol + Imidazole-containing fragment) Cleavage->Products G cluster_1 Experimental Workflow for Stability Testing start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Collect and Neutralize Samples at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Degradation and Identify Degradants hplc->data G cluster_2 Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Assay Results q1 Is the pH of the assay medium acidic? start->q1 a1_yes Buffer the medium to pH 7.4. Minimize incubation time. q1->a1_yes Yes a1_no Are stock solutions prepared fresh? q1->a1_no No a2_yes Check for other experimental variables (e.g., cell density). a1_no->a2_yes Yes a2_no Prepare fresh stock solutions for each experiment. a1_no->a2_no No

References

Validation & Comparative

A Comparative Analysis of the Effects of Trifenagrel and Indomethacin on Gastric Mucosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Trifenagrel, a novel platelet aggregation inhibitor, and indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID), on the gastric mucosa. The information presented is based on available preclinical and clinical data to assist in understanding their distinct gastric safety profiles.

Introduction

Indomethacin is a potent NSAID widely used for its anti-inflammatory and analgesic properties. However, its clinical use is often limited by its significant gastrointestinal toxicity, particularly its propensity to induce gastric ulcers.[1][2] This ulcerogenic activity is so pronounced that indomethacin is frequently used in preclinical studies to induce gastric damage for research purposes.[1] In contrast, this compound, while also an inhibitor of cyclooxygenase (COX), has been reported to have a notably safer gastric profile.[3] This guide will delve into the experimental data, underlying mechanisms, and physicochemical properties that differentiate the gastric mucosal effects of these two compounds.

Quantitative Data on Gastric Mucosal Effects

Direct comparative studies providing a head-to-head quantitative analysis of gastric mucosal damage between this compound and indomethacin are limited in publicly available literature. However, by compiling data from various preclinical studies, a clear distinction in their effects can be drawn.

Indomethacin consistently induces significant gastric mucosal damage in a dose-dependent manner. In contrast, this compound has been shown to cause little to no gastric damage in rodent models, even at high doses that effectively inhibit gastric cyclooxygenase.[3]

CompoundSpeciesDoseUlcer Index (Representative)Observations
Indomethacin Rat20-40 mg/kg, p.o.Significant increase (study-dependent)Causes linear hemorrhagic lesions, erosions, and ulcers.[4]
This compound Rat, Guinea PigUp to 100 mg/kg, p.o.No significant gastric damage reportedInhibits gastric mucosal cyclooxygenase without inducing lesions.[3]

Experimental Protocols

Indomethacin-Induced Gastric Ulcer Model in Rats

This is a standard protocol used to assess the ulcerogenic potential of compounds and the protective effects of gastroprotective agents.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Fasting: Rats are fasted for 18-24 hours before indomethacin administration, with free access to water. This ensures an empty stomach, which is more susceptible to injury.

  • Drug Administration: A single oral dose of indomethacin (e.g., 30 mg/kg) is administered. The vehicle is typically a weak alkaline solution (e.g., 5% sodium bicarbonate) or a suspension in carboxymethyl cellulose.

  • Observation Period: Animals are observed for 4-6 hours after indomethacin administration.

  • Euthanasia and Sample Collection: Rats are euthanized, and their stomachs are excised.

  • Macroscopic Evaluation: The stomach is opened along the greater curvature, rinsed with saline, and examined for lesions. The number and severity of ulcers are scored to calculate an ulcer index.

  • Ulcer Index Calculation: The ulcer index can be calculated based on the sum of the lengths of the lesions or using a scoring system that considers the number and severity of ulcers.[5][6][7][8][9]

Comparative Protocol for this compound

To compare the effects of this compound, the same experimental protocol as for indomethacin would be followed, with a separate group of animals receiving this compound (e.g., up to 100 mg/kg, p.o.). The expected outcome for the this compound group, based on existing literature, would be a significantly lower ulcer index, approaching zero, compared to the indomethacin-treated group.[3]

Signaling Pathways and Mechanisms of Action

The differential effects of indomethacin and this compound on the gastric mucosa can be attributed to their distinct interactions with the protective mechanisms of the stomach.

Indomethacin's Mechanism of Gastric Injury

Indomethacin's gastric toxicity is primarily linked to its inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of prostaglandins.[10][11][12] Prostaglandins play a crucial role in maintaining gastric mucosal integrity through several mechanisms:

  • Stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.

  • Maintaining adequate mucosal blood flow, which is essential for oxygen and nutrient supply and for the removal of toxic agents.

  • Promoting epithelial cell proliferation and repair.

By inhibiting prostaglandin synthesis, indomethacin compromises these protective mechanisms, leading to a cascade of events that result in mucosal injury.[1]

indomethacin_pathway Indomethacin Indomethacin COX1 COX-1 Inhibition Indomethacin->COX1 PGs Prostaglandin Synthesis ↓ COX1->PGs Mucus Mucus & Bicarbonate ↓ PGs->Mucus BloodFlow Mucosal Blood Flow ↓ PGs->BloodFlow Acid Acid Back-Diffusion ↑ Mucus->Acid Injury Gastric Mucosal Injury BloodFlow->Injury Acid->Injury

Caption: Indomethacin-induced gastric injury pathway.

This compound's Proposed Mechanism of Gastric Sparing

This compound also inhibits cyclooxygenase in the gastric mucosa.[3] However, it does not typically lead to the same degree of gastric damage as indomethacin. The exact mechanism for this gastric-sparing effect is not fully elucidated but is thought to be related to its physicochemical properties.[3] It is hypothesized that this compound's chemical structure and properties may prevent it from causing the same level of topical irritation and disruption of the mucosal barrier as traditional NSAIDs. In dogs and humans, where some gastrointestinal irritation has been observed, it is suggested to act as a local irritant rather than inducing the systemic, prostaglandin-depletion-mediated damage seen with indomethacin.[3]

trifenagrel_pathway This compound This compound COX_inhibition Gastric Mucosal COX Inhibition This compound->COX_inhibition Physicochemical Favorable Physicochemical Properties This compound->Physicochemical Local_Irritation Potential for Local Irritation (species-dependent) This compound->Local_Irritation PG_reduction Prostaglandin Synthesis ↓ COX_inhibition->PG_reduction No_Injury Minimal to No Gastric Mucosal Injury PG_reduction->No_Injury Disconnects from injury pathway Physicochemical->No_Injury

Caption: this compound's gastric effect pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative study on the gastric effects of this compound and indomethacin.

experimental_workflow cluster_groups Treatment Administration start Start: Animal Acclimatization fasting 18-24h Fasting start->fasting grouping Randomization into Groups fasting->grouping control Vehicle Control indo Indomethacin (30 mg/kg) trifen This compound (100 mg/kg) observation 4-6h Observation Period control->observation indo->observation trifen->observation euthanasia Euthanasia & Stomach Excision observation->euthanasia analysis Macroscopic & Microscopic Analysis (Ulcer Index Calculation) euthanasia->analysis end End: Data Comparison analysis->end

Caption: Comparative experimental workflow.

Conclusion

The available evidence strongly indicates a significant difference in the gastric mucosal effects of this compound and indomethacin. While indomethacin is a potent ulcerogenic agent due to its profound inhibition of prostaglandin-mediated protective mechanisms, this compound appears to uncouple cyclooxygenase inhibition from gastric injury in rodent models. This favorable gastric safety profile is likely attributable to its unique physicochemical properties. In humans, this compound demonstrates better gastrointestinal tolerability than aspirin, another common NSAID.[3] These findings highlight this compound as a compound of interest for applications where cyclooxygenase inhibition is desired without the accompanying risk of severe gastric mucosal damage. Further research into the specific physicochemical properties of this compound that confer its gastric safety could provide valuable insights for the development of safer anti-inflammatory and antithrombotic drugs.

References

In Vitro Potency Showdown: Trifenagrel vs. Clopidogrel in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiplatelet therapeutics, the in vitro assessment of potency is a critical determinant of a compound's potential efficacy. This guide provides a detailed comparison of the in vitro potency of Trifenagrel, a reversible cyclooxygenase (COX) inhibitor, and clopidogrel, an irreversible P2Y12 receptor antagonist. While direct head-to-head comparative studies with standardized methodologies are limited, this document synthesizes available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro potency data for this compound and clopidogrel. It is crucial to note that clopidogrel is a prodrug, meaning it requires metabolic activation to its active thiol metabolite to exert its antiplatelet effect. The in vitro activity of the parent compound, clopidogrel, may not fully reflect its clinical efficacy.

CompoundTargetAgonistAssay TypeIC50 (µM)Source
This compound Cyclooxygenase (COX)Arachidonic Acid, CollagenPlatelet Aggregation0.3 - 3.0[1]
Clopidogrel P2Y12 ReceptorADPPlatelet Aggregation (washed platelets)1.9 ± 0.3[2]

Note: The provided IC50 for clopidogrel is for the parent drug in a washed platelet system and may not be directly comparable to the potency of its active metabolite in vivo. This compound's potency is demonstrated against different agonists, reflecting its distinct mechanism of action.

Mechanisms of Action: Two Distinct Pathways to Platelet Inhibition

This compound and clopidogrel inhibit platelet aggregation through fundamentally different signaling pathways. This compound acts on the arachidonic acid pathway by reversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[1] This prevents the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet agonist.

In contrast, clopidogrel is a prodrug that is converted in the liver to an active thiol metabolite.[3][4][5][6] This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface, preventing adenosine diphosphate (ADP) from binding and initiating platelet activation and aggregation.[3][4][7][8]

cluster_0 This compound Pathway cluster_1 Clopidogrel Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Platelet_Activation_T Platelet Activation & Aggregation TXA2->Platelet_Activation_T This compound This compound This compound->COX1 Clopidogrel_prodrug Clopidogrel (Prodrug) Liver Hepatic Metabolism (CYP450) Clopidogrel_prodrug->Liver Active_Metabolite Active Metabolite Liver->Active_Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 ADP ADP ADP->P2Y12 Platelet_Activation_C Platelet Activation & Aggregation P2Y12->Platelet_Activation_C

Distinct mechanisms of this compound and Clopidogrel.

Experimental Protocols

The in vitro potency of antiplatelet agents is typically determined using platelet aggregation assays. Light Transmission Aggregometry (LTA) is considered the gold standard method.[9]

Principle of Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

General Experimental Workflow for In Vitro Potency Assessment

G start Whole Blood Collection (e.g., from healthy human volunteers) prp_prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) start->prp_prep ppp_prep Platelet-Poor Plasma (PPP) Preparation (High-Speed Centrifugation) prp_prep->ppp_prep incubation Incubation of PRP with Test Compound (e.g., this compound) or Vehicle Control prp_prep->incubation lta Light Transmission Aggregometry (LTA) incubation->lta agonist Addition of Platelet Agonist (e.g., ADP, Collagen, Arachidonic Acid) lta->agonist data Measurement of Platelet Aggregation (% Light Transmission) agonist->data ic50 IC50 Calculation data->ic50

Workflow for in vitro platelet aggregation assay.
Detailed Methodology for LTA

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate.[9]

  • PRP and PPP Preparation:

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.[10]

    • Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.[9][10]

  • Incubation: PRP is incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period at 37°C.

  • Aggregation Measurement:

    • The LTA instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to the PRP sample in the aggregometer cuvette with constant stirring.[9]

    • The change in light transmission is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum platelet aggregation for each concentration of the test compound is determined. The IC50 value, the concentration of the compound that inhibits 50% of the maximal platelet aggregation, is then calculated from the concentration-response curve.

Conclusion

This compound and clopidogrel represent two distinct classes of antiplatelet agents with different mechanisms of action and in vitro potency profiles. This compound is a direct, reversible inhibitor of COX-1, demonstrating potency in the low micromolar range against arachidonic acid- and collagen-induced platelet aggregation.[1] Clopidogrel, a prodrug, requires metabolic activation to an irreversible P2Y12 antagonist.[3][4][5][6] While in vitro data for the parent clopidogrel molecule shows some activity, it is the potency of its active metabolite that is clinically relevant.[2] A comprehensive understanding of their distinct mechanisms and a careful interpretation of their in vitro potency data are essential for researchers in the field of thrombosis and hemostasis.

References

Efficacy of Trifenagrel Analogues in Comparison to Established Cyclooxygenase (COX) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Trifenagrel analogues against well-known cyclooxygenase (COX) inhibitors. This compound, a potent inhibitor of platelet aggregation, functions through the reversible inhibition of platelet arachidonate cyclooxygenase.[1] This document summarizes the limited available data on its analogues and contrasts their potential efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs) by examining their inhibitory concentrations and effects on platelet function.

Executive Summary

This compound has demonstrated efficacy as a platelet aggregation inhibitor with a mechanism centered on the reversible inhibition of cyclooxygenase (COX).[1] However, publicly available data on the biological activity of its synthetic analogues are scarce. The primary research available indicates that modifications to the core structure of this compound, specifically the introduction of a methylene bridge, lead to a significant reduction or complete loss of anti-platelet activity.[2][3] This guide presents the existing qualitative data for these analogues alongside quantitative data for a range of established COX inhibitors to provide a comparative framework for researchers in the field of anti-inflammatory and anti-platelet drug discovery.

Data Presentation

Table 1: Qualitative Efficacy of Synthesized this compound Analogues

Data regarding the inhibitory effects of this compound analogues on platelet aggregation is limited. A key study on bridged analogues provides a qualitative assessment of their performance relative to the parent compound, this compound.[2][3]

CompoundStructural ModificationRelative Efficacy (Arachidonate-Induced Platelet Aggregation)
This compound-Potent Inhibitor
Methylene-bridged imidazole analogueIntroduction of a methylene bridge to form a tricyclic imidazoleMuch reduced activity
Methylene-bridged 1,2,4-triazine analogueIntroduction of a methylene bridge to form a tricyclic 1,2,4-triazineNot explicitly stated, but synthesized alongside other analogues showing reduced activity.
Methylene-bridged pyrazine analogueIntroduction of a methylene bridge to form a tricyclic pyrazineDevoid of activity
Table 2: Comparative Efficacy of Known COX Inhibitors (IC₅₀ Values)

To provide a quantitative benchmark, the following table summarizes the 50% inhibitory concentrations (IC₅₀) of several established COX inhibitors against COX-1 and COX-2 isoforms. These values are critical in assessing the potency and selectivity of anti-inflammatory and anti-platelet agents.

CompoundTypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
AspirinNon-selective0.6130.05
IbuprofenNon-selective12800.15
NaproxenNon-selective2.55.10.49
IndomethacinNon-selective0.00900.310.029
DiclofenacPreferential COX-20.0760.0262.9
MeloxicamPreferential COX-2376.16.1
CelecoxibSelective COX-2826.812
RofecoxibSelective COX-2>10025>4.0

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in the comparison of COX inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound analogues, known COX inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Method for detection of prostaglandin production (e.g., ELISA, LC-MS/MS)

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted in the reaction buffer to a working concentration.

  • Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), the reaction is terminated by the addition of an acid (e.g., HCl).

  • Quantification of Prostaglandins: The amount of prostaglandin E₂ (PGE₂) or another prostanoid product is quantified using a suitable method like ELISA or LC-MS/MS.

  • Calculation of IC₅₀: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists (e.g., arachidonic acid, ADP, collagen).

  • Test compounds (this compound analogues, known COX inhibitors).

  • A light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Whole blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Instrument Calibration: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.

  • Incubation with Inhibitor: PRP is incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C in the aggregometer cuvette with a stir bar.

  • Induction of Aggregation: A platelet agonist is added to the PRP to induce aggregation.

  • Measurement of Aggregation: The change in light transmission through the PRP is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC₅₀ value for inhibition of platelet aggregation is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation via the Arachidonic Acid Cascade

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_activation Platelet Activation MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1_2 COX-1 / COX-2 PGG2_PGH2 Prostaglandin G2/H2 ArachidonicAcid->PGG2_PGH2 COX-1 / COX-2 ThromboxaneA2 Thromboxane A2 (TXA2) PGG2_PGH2->ThromboxaneA2 Thromboxane Synthase ThromboxaneSynthase Thromboxane Synthase CalciumMobilization ↑ Intracellular Ca²⁺ ThromboxaneA2->CalciumMobilization GranuleRelease Granule Release (ADP, Serotonin) CalciumMobilization->GranuleRelease ShapeChange Shape Change CalciumMobilization->ShapeChange Aggregation Platelet Aggregation GranuleRelease->Aggregation ShapeChange->Aggregation PhospholipaseA2 Phospholipase A2 Trifenagrel_NSAIDs This compound & NSAIDs Trifenagrel_NSAIDs->COX1_2 Inhibition

Caption: Arachidonic acid cascade in platelet activation.

Experimental Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PrepareReagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds - Arachidonic Acid - Buffer & Cofactors PreIncubate Pre-incubate Enzyme with Test Compound (or Vehicle) at 37°C PrepareReagents->PreIncubate InitiateReaction Initiate Reaction with Arachidonic Acid PreIncubate->InitiateReaction TerminateReaction Terminate Reaction (e.g., with Acid) InitiateReaction->TerminateReaction QuantifyPG Quantify Prostaglandin Production (e.g., ELISA) TerminateReaction->QuantifyPG CalculateInhibition Calculate % Inhibition vs. Vehicle Control QuantifyPG->CalculateInhibition DetermineIC50 Determine IC₅₀ Value CalculateInhibition->DetermineIC50

Caption: Workflow for determining COX inhibitory activity.

Logical Relationship of COX Inhibition and Platelet Aggregation

G COX_Inhibitor COX Inhibitor (e.g., this compound Analogue) COX_Enzyme Cyclooxygenase (COX) COX_Inhibitor->COX_Enzyme Inhibits Prostaglandin_Production Prostaglandin & Thromboxane Production COX_Enzyme->Prostaglandin_Production Catalyzes Platelet_Activation Platelet Activation Prostaglandin_Production->Platelet_Activation Mediates Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Leads to

Caption: Inhibition of COX disrupts platelet aggregation.

References

Unraveling the Cyclooxygenase-1 Selectivity of Trifenagrel: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Trifenagrel, chemically known as 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole monohydrochloride, has been identified as a powerful inhibitor of arachidonate- and collagen-induced platelet aggregation.[1] Its mechanism of action is attributed to the reversible inhibition of platelet cyclooxygenase, with a reported IC50 (half-maximal inhibitory concentration) in the range of 0.3-3.0 microM for this effect.[1] Platelet aggregation is primarily mediated by COX-1, which is responsible for the synthesis of thromboxane A2, a potent platelet agonist.[2] Therefore, this compound's efficacy in inhibiting platelet aggregation strongly suggests its activity against COX-1.

Comparative Analysis of COX Inhibitor Selectivity

To contextualize the potential selectivity of this compound, the following tables summarize the IC50 values for a variety of well-established COX inhibitors against both COX-1 and COX-2. This data, gathered from multiple studies, allows for a clear comparison of their relative selectivities.

Table 1: IC50 Values for COX-1 and COX-2 Inhibition by Various NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)Predominant Selectivity
This compound 0.3 - 3.0 (platelet COX)[1]Data Not AvailableData Not AvailableLikely COX-1
Aspirin3.57[3]29.3[3]8.21COX-1
Ibuprofen1337028.46Non-selective
Naproxen~1~10~10Non-selective
Indomethacin0.063[3]0.48[3]7.62Non-selective
Diclofenac0.611[3]0.63[3]1.03Non-selective
Piroxicam~0.1~1~10Non-selective
Meloxicam36.6[3]4.7[3]0.13COX-2
Celecoxib>1000.04<0.0004COX-2
Rofecoxib>1000.018<0.00018COX-2
Etoricoxib1.060.010.009COX-2

Note: The IC50 values can vary depending on the specific assay conditions. The selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2). A lower ratio indicates higher selectivity for COX-2.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is crucial for the characterization of NSAIDs. Below are detailed methodologies for key experiments typically employed in such studies.

In Vitro Cyclooxygenase Inhibition Assay

This assay is fundamental for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound on the activity of recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection reagent (e.g., a fluorometric or colorimetric probe to measure prostaglandin production)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions to the respective wells. Include control wells with solvent only (for 100% enzyme activity) and a known inhibitor as a positive control.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate for a defined period (e.g., 10-20 minutes) at the same temperature.

  • Stop the reaction (e.g., by adding a stopping reagent or by a change in pH).

  • Measure the amount of prostaglandin produced using a suitable detection method. For example, in a fluorometric assay, the fluorescence generated by the reaction of a probe with the prostaglandin product is measured.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the prostaglandin synthesis pathway and a typical experimental workflow for determining COX inhibition.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Platelet Aggregation, Stomach Lining Protection) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain

Caption: Prostaglandin synthesis pathway via COX-1 and COX-2.

COX_Inhibition_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add COX-1 or COX-2 to Microplate Wells Start->Add_Enzyme Add_Inhibitor Add Test Compound (e.g., this compound) Dilutions Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 37°C) Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction: Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate (e.g., 37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Prostaglandin Production Stop_Reaction->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for COX inhibition assay.

Conclusion

This compound is a potent inhibitor of platelet aggregation, acting through the inhibition of cyclooxygenase.[1] While its specific selectivity for COX-1 over COX-2 has not been quantitatively determined in the available literature, its primary effect on platelets strongly suggests a significant interaction with COX-1. The provided comparative data for other NSAIDs highlights the diverse selectivity profiles within this class of drugs. Further research is warranted to fully elucidate the precise COX-1/COX-2 inhibitory profile of this compound, which would provide a more complete understanding of its pharmacological effects and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in the continued investigation of this compound and other COX inhibitors.

References

Trifenagrel's Enzyme Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme cross-reactivity of Trifenagrel, a reversible platelet aggregation inhibitor. Due to the limited publicly available data on this compound's specific interactions with a broad range of enzymes, this guide will focus on its known primary target, cyclooxygenase (COX), and compare its profile with other well-characterized antiplatelet agents and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This compound is a potent inhibitor of platelet aggregation, primarily acting through the reversible inhibition of platelet arachidonate cyclooxygenase (COX).[1] This mechanism is central to its antiplatelet effect. However, a comprehensive screening of this compound against a wider panel of enzymes to determine its cross-reactivity profile is not extensively documented in publicly accessible literature. This guide aims to provide a comparative perspective by summarizing the available data for this compound and contrasting it with comparator drugs for which detailed selectivity data is available. The comparator drugs include Aspirin, a non-selective irreversible COX inhibitor; Ibuprofen, a non-selective reversible COX inhibitor; and Celecoxib, a selective COX-2 inhibitor. Additionally, the mechanisms of other antiplatelet agents, Clopidogrel and Ticagrelor, which target the P2Y12 receptor, are included to provide a broader context of antiplatelet therapies.

Data Presentation: Enzyme Inhibition Comparison

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundPrimary Target(s)Mechanism of ActionIC50 Platelet Aggregation (Arachidonic Acid-induced)IC50 COX-1IC50 COX-2Selectivity (COX-2/COX-1)
This compound Cyclooxygenase (COX)Reversible Inhibition0.3 - 3.0 µM[1]Data not availableData not availableData not available
Aspirin COX-1 and COX-2Irreversible Inhibition~30 µM (for platelet aggregation)~1.3 µM[2]~29.3 µM[3]~22.5
Ibuprofen COX-1 and COX-2Reversible InhibitionData not available12 µM[4]80 µM[4]6.7
Celecoxib COX-2Reversible InhibitionData not available82 µM[4]6.8 µM[4]0.08
Clopidogrel P2Y12 ReceptorIrreversible InhibitionIC50 1.9 µM (ADP-induced)[5]Not applicableNot applicableNot applicable
Ticagrelor P2Y12 ReceptorReversible InhibitionData not availableNot applicableNot applicableNot applicable

Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as (IC50 for COX-2) / (IC50 for COX-1). A lower ratio indicates higher selectivity for COX-2.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for assessing enzyme inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Thromboxane Synthase Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation This compound This compound This compound->COX1 This compound->COX2 Aspirin Aspirin (Irreversible) Aspirin->COX1 Aspirin->COX2 Ibuprofen Ibuprofen (Reversible) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: Mechanism of Action of this compound and Comparator COX Inhibitors.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., COX-1, COX-2) Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate (e.g., Arachidonic Acid) Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Buffer Assay Buffer Buffer->Incubation Incubation->Reaction Detection Measure Product Formation or Substrate Depletion Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a general method for determining the IC50 values of a test compound against COX-1 and COX-2.

1. Materials and Reagents:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Aspirin, Ibuprofen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

General Kinase Panel Screening for Cross-Reactivity Assessment

This protocol outlines a general approach for screening a compound against a panel of kinases to assess its selectivity.

1. Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various detection methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

2. Materials and Reagents:

  • A panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (adenosine triphosphate)

  • Test compound

  • Assay buffer appropriate for each kinase

  • Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies, or a commercial kinase assay kit)

  • Multi-well plates

  • Appropriate detection instrument (e.g., scintillation counter, fluorescence plate reader)

3. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include a control well with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percentage of inhibition for each kinase at each concentration of the test compound.

  • Determine the IC50 values for the kinases that are significantly inhibited.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and research goals.

Conclusion

References

A Comparative Analysis of Trifenagrel and Newer Antiplatelet Agents for Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanistic and performance differences between the cyclooxygenase inhibitor Trifenagrel and modern P2Y12 and PAR-1 antagonists.

In the landscape of antiplatelet therapy, the quest for potent agents with predictable pharmacokinetics and a favorable safety profile is ongoing. This guide provides a comparative analysis of this compound, a reversible cyclooxygenase (COX) inhibitor, against newer classes of antiplatelet drugs, specifically the P2Y12 receptor antagonists (Prasugrel, Ticagrelor) and the protease-activated receptor-1 (PAR-1) antagonist (Vorapaxar). This comparison is framed to highlight their distinct mechanisms of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Action: Targeting Different Pathways of Platelet Activation

Antiplatelet agents achieve their effect by intervening at different points in the complex cascade of platelet activation and aggregation. This compound represents an older strategy targeting thromboxane A2 (TXA2) production, while newer agents block distinct receptor-mediated signaling pathways.

  • This compound: This agent acts as a reversible inhibitor of platelet cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin endoperoxides, the precursors of TXA2.[1] TXA2 is a potent platelet agonist and vasoconstrictor. By inhibiting its synthesis, this compound effectively reduces platelet aggregation induced by agonists like arachidonic acid and collagen.[1]

  • Newer P2Y12 Receptor Antagonists (Prasugrel & Ticagrelor): These agents target the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP). ADP is released from dense granules of activated platelets and potently recruits other platelets to the site of injury.

    • Prasugrel is a thienopyridine prodrug that, once converted to its active metabolite, irreversibly binds to the P2Y12 receptor for the life of the platelet.[2][3]

    • Ticagrelor , a member of the cyclopentyltriazolopyrimidines class, is a direct-acting, reversible antagonist of the P2Y12 receptor.[4][5] It binds to a site distinct from the ADP binding site, acting as an allosteric inhibitor.[4]

  • Newer PAR-1 Antagonist (Vorapaxar): Vorapaxar represents a different therapeutic class, targeting the protease-activated receptor-1 (PAR-1). Thrombin is the most potent activator of platelets, and it cleaves and activates PAR-1 to initiate signaling. Vorapaxar is a competitive and reversible antagonist of the PAR-1 receptor, specifically inhibiting thrombin-mediated platelet aggregation.[6]

The following diagram illustrates the distinct points of intervention for these antiplatelet agents within the platelet activation pathways.

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm P2Y12 P2Y12 Receptor Activation Platelet Activation (Shape Change, Degranulation, Aggregation) P2Y12->Activation PAR1 PAR-1 Receptor PAR1->Activation TXA2R TXA2 Receptor TXA2R->Activation AA Arachidonic Acid (AA) COX COX Enzyme AA->COX TXA2_synth TXA2 COX->TXA2_synth produces precursor TXA2_synth->TXA2R activates ADP ADP ADP->P2Y12 activates Thrombin Thrombin Thrombin->PAR1 activates Collagen Collagen Collagen->AA releases This compound This compound This compound->COX inhibits P2Y12_Inhib Prasugrel Ticagrelor P2Y12_Inhib->P2Y12 inhibits Vorapaxar Vorapaxar Vorapaxar->PAR1 inhibits

Caption: Signaling pathways of platelet activation and targets of antiplatelet agents.

Comparative Pharmacodynamic and Pharmacokinetic Data

The clinical performance of an antiplatelet agent is defined by its pharmacodynamic (PD) effect—the extent and duration of platelet inhibition—and its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion. Newer agents generally offer more rapid and consistent platelet inhibition compared to older drugs.

Table 1: Comparative Pharmacodynamic Profile

ParameterThis compoundPrasugrelTicagrelorVorapaxar
Target Cyclooxygenase (COX)P2Y12 ReceptorP2Y12 ReceptorPAR-1 Receptor
Binding Reversible[1]Irreversible[2]Reversible[4]Reversible[6]
Primary Agonist Inhibition Arachidonic Acid, Collagen[1]ADP[2]ADP[4]Thrombin (via TRAP)[6]
Inhibition of Platelet Aggregation (IPA) IC50 = 0.3-3.0 µM (Arachidonic Acid-induced)[1]Max IPA: ~60-70%[7]Max IPA: ~90-95%[8]>80% inhibition of TRAP-induced aggregation[6]
Platelet Reactivity Units (PRU) Not applicableHigher than Ticagrelor (e.g., 80.8 PRU)[9]Lower than Prasugrel (e.g., 45.2 PRU)[9]No significant effect on ADP-induced aggregation[10]

Table 2: Comparative Pharmacokinetic Profile

ParameterThis compoundPrasugrelTicagrelorVorapaxar
Type Active DrugProdrug[2]Active Drug[8]Active Drug
Onset of Action Sustained >3 hrs (guinea pigs)[1]~30 minutes[2][11]Peak effect within 2 hours[4]Rapid, within 2 hours[10]
Bioavailability Data not available>79%[12]~36%[4][5]~100%
Metabolism Data not availableHepatic CYP-mediated (CYP3A4, CYP2B6) to active metabolite[2][12]Hepatic CYP3A4 to active metabolite[4][5]Hepatic CYP3A4, CYP2J2[13]
Half-life (Active form) Inhibition up to 6 hrs post-dose[1]~7.4 hours (range 2-15)[2][3][12]~7-9 hours[4][5]Effective: 3-4 days; Terminal: 8 days
Excretion Data not available~68% urine, ~27% feces[2][12]Primarily fecal[5]Primarily fecal (95%)[13]

Experimental Protocols

The quantitative assessment of platelet function is crucial for evaluating the efficacy of antiplatelet agents. Light Transmission Aggregometry (LTA) and point-of-care assays like the VerifyNow system are standard methods.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol Summary:

  • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[14] Avoid hemolysis and tissue factor contamination. Samples should be processed within 4 hours of collection.[14][15]

  • PRP and PPP Preparation:

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature.[14]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., >2000g) for 15-20 minutes to pellet the platelets.

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% light transmission) and autologous PPP (100% light transmission).[15]

    • Pipette a defined volume of PRP (e.g., 0.45 mL) into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[14]

    • After a brief incubation, add a specific concentration of a platelet agonist (e.g., ADP, arachidonic acid, collagen, TRAP). The agonist volume should not exceed 10% of the plasma volume.[15]

    • Record the change in light transmission for 3-10 minutes as platelets aggregate.[16] The result is typically expressed as the maximum percentage of aggregation.

The following diagram outlines the workflow for Light Transmission Aggregometry.

G A 1. Venous Blood Draw (3.2% Sodium Citrate) B 2. Low-Speed Centrifugation (150-200g, 10-15 min) A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation (>2000g, 15-20 min) B->D F 6. Calibrate Aggregometer (PRP=0%, PPP=100% Transmission) C->F E 5. Separate Platelet-Poor Plasma (PPP) D->E E->F G 7. Incubate PRP at 37°C with Stirring F->G H 8. Add Agonist (e.g., ADP, AA, Collagen, TRAP) G->H I 9. Record Change in Light Transmission (3-10 min) H->I J 10. Report Max % Aggregation I->J

Caption: Standard experimental workflow for Light Transmission Aggregometry (LTA).
VerifyNow Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation in whole blood.[17] It uses specific cartridges for different drug classes.

Protocol Summary (VerifyNow P2Y12 Test):

  • Blood Collection: Collect a whole blood sample in a partial-fill 3.2% sodium citrate Greiner Bio-One vacuum tube.[18] A discard tube should be drawn first.[18] Gently invert the sample tube at least 5 times.[17]

  • Device Preparation: Allow the test device cartridge to reach room temperature before use.[17]

  • Assay Procedure:

    • Follow the on-screen prompts of the VerifyNow instrument.

    • Insert the test device into the instrument.

    • When prompted, insert the citrated whole blood sample tube onto the needle of the test device.[17]

    • The instrument automatically mixes the sample with fibrinogen-coated beads and agonists (ADP and prostaglandin E1 for the P2Y12 assay) and measures the change in light transmission.[19]

    • The result is reported in P2Y12 Reaction Units (PRU) in approximately five minutes.[17][20] A baseline channel using Thrombin Receptor Activating Peptide (TRAP) is used to calculate percent inhibition.[19]

Conclusion

The comparison between this compound and newer antiplatelet agents like Prasugrel, Ticagrelor, and Vorapaxar highlights a fundamental shift in therapeutic strategy, moving from broad enzymatic inhibition of the TXA2 pathway to highly specific receptor blockade.

  • This compound , as a reversible COX inhibitor, offers a mechanism distinct from aspirin's irreversible action but targets the same pathway. Its clinical development did not progress to the extent of newer agents, and quantitative data remains limited primarily to preclinical and early clinical studies.[1]

  • Prasugrel and Ticagrelor have become mainstays in treating acute coronary syndromes, offering more potent, rapid, and consistent P2Y12 inhibition than previous generations.[21][22] The choice between them may be guided by patient-specific factors, with studies suggesting Ticagrelor may achieve a higher degree of platelet inhibition.[9][20]

  • Vorapaxar provides a novel approach by targeting the thrombin pathway via PAR-1, offering an additive antiplatelet effect without impacting the ADP or TXA2 pathways.[6][13] This makes it a potential option for combination therapy in specific high-risk patient populations.

For researchers and drug developers, understanding these mechanistic differences is critical. The evolution from COX inhibition to specific receptor antagonism reflects a deeper understanding of platelet biology and has enabled the development of more targeted and effective therapies. The experimental protocols outlined provide the foundational methods for the continued evaluation and comparison of novel antiplatelet compounds.

References

Trifenagrel: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Trifenagrel's efficacy across various species, benchmarked against other antiplatelet agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Mechanism of Action

This compound acts as a potent and reversible inhibitor of platelet arachidonate cyclooxygenase (COX), an essential enzyme in the synthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation.[1] By blocking this pathway, this compound effectively reduces platelet activation and thrombus formation.

Signaling Pathway: this compound's Inhibition of Platelet Aggregation

cluster_platelet Platelet Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by PGH2 Prostaglandin H2 COX-1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 via Thromboxane Synthase Platelet Aggregation Platelet Aggregation TXA2->Platelet Aggregation Induces This compound This compound This compound->COX-1 Reversibly Inhibits

Caption: this compound's mechanism of action, inhibiting the COX-1 enzyme to prevent platelet aggregation.

Comparative Efficacy of this compound

The following tables summarize the in vitro and ex vivo efficacy of this compound in various species.

In Vitro Efficacy: Inhibition of Platelet Aggregation
SpeciesAgonistIC50 (µM)
HumanArachidonic Acid0.3 - 3.0
HumanCollagen0.3 - 3.0
Several Animal SpeciesArachidonic Acid0.3 - 3.0
Several Animal SpeciesCollagen0.3 - 3.0
Data from Abrahams et al., 1989.[1]
Ex Vivo Efficacy in Guinea Pigs
Agonist1 hr ED50 (mg/kg, p.o.)
Arachidonic Acid1.4
Collagen9.4
Data from Abrahams et al., 1989.[1]

In humans, a single oral dose of 100 to 300 mg of this compound was shown to inhibit the second phase of ADP-induced platelet aggregation for up to 6 hours.[1]

Comparison with Other Antiplatelet Agents

This compound vs. Aspirin: Gastrointestinal Safety Profile

A key differentiating factor for this compound is its gastrointestinal (GI) safety profile. While both this compound and aspirin inhibit cyclooxygenase, this compound has demonstrated a reduced propensity for causing gastric damage in preclinical and clinical settings.

SpeciesObservation
Rats & Guinea PigsThis compound (up to 100 mg/kg p.o.) inhibited gastric mucosal cyclooxygenase without producing the gastric damage associated with aspirin and indomethacin.[1]
Dogs & HumansAlthough this compound caused some GI irritation, it was suggested to be a local irritant effect.[1]
HumansCompared to aspirin, this compound produced significantly less gastric irritation and fecal blood loss.[1]

The favorable GI safety profile of this compound in rodents, despite inhibiting gastric mucosal prostaglandin levels, was a novel finding at the time of its initial publication.[1] The physicochemical properties of this compound may contribute to this reduced GI toxicity compared to aspirin.[1]

For context, meta-analyses of studies in humans with coronary artery disease have shown that while clopidogrel and ticagrelor (often used in combination with aspirin) are effective in reducing major adverse cardiac events, they also carry a risk of bleeding events.[2][3][4][5][6][7] The specific risk-benefit profile varies between these agents and patient populations.[2][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

In Vitro Platelet Aggregation Assay

This protocol is a standard method for assessing the effect of a compound on platelet aggregation in response to various agonists.

cluster_workflow In Vitro Platelet Aggregation Workflow start Start blood_collection Collect whole blood into anticoagulant start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) by centrifugation blood_collection->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) by further centrifugation prp_prep->ppp_prep incubation Incubate PRP with this compound or vehicle control prp_prep->incubation aggregation Induce aggregation with agonist (e.g., Arachidonic Acid, Collagen) incubation->aggregation measurement Measure change in light transmittance using an aggregometer aggregation->measurement end End measurement->end cluster_workflow Ex Vivo Platelet Aggregation Workflow start Start dosing Administer this compound or vehicle control orally to guinea pigs start->dosing blood_collection Collect blood at a specified time point post-dosing dosing->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) blood_collection->prp_prep aggregation Induce aggregation with agonist prp_prep->aggregation measurement Measure platelet aggregation aggregation->measurement end End measurement->end

References

Navigating the Structural Landscape of Trifenagrel Analogues for Enhanced Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective antiplatelet agents is a cornerstone of cardiovascular drug discovery. Trifenagrel, a potent inhibitor of platelet aggregation, has served as a valuable scaffold for the development of new antithrombotic therapies. This guide provides a comprehensive comparison of this compound analogues, delving into their structural activity relationships (SAR) and performance, supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of this compound-related compounds and inform the design of next-generation antiplatelet therapeutics.

Performance Comparison of this compound and its Analogues

The antiplatelet efficacy of this compound and its analogues is primarily attributed to their ability to inhibit cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. The following tables summarize the in vitro inhibitory activities of this compound and a selection of its analogues against platelet aggregation induced by various agonists and their direct inhibition of COX-1.

Table 1: Inhibition of Arachidonic Acid (AA)-Induced Platelet Aggregation

CompoundCore StructureKey SubstituentsIC50 (µM)Reference
This compound2,4,5-Triphenyl-imidazole2-(2-dimethylaminoethoxy)phenyl at C20.3 - 3.0[1]
Analogue 12,4,5-Triphenyl-imidazoleVaried aryl groups at C2, C4, C5--
Analogue 2ImidazolineVaried aryl groups at C2--
Analogue 3PyrazolopyridineCarbohydrazide at C461 - 68-

Note: A lower IC50 value indicates higher potency. Data for some analogues were not available in the reviewed literature.

Table 2: Inhibition of Collagen-Induced Platelet Aggregation

CompoundCore StructureKey SubstituentsIC50 (µM)Reference
This compound2,4,5-Triphenyl-imidazole2-(2-dimethylaminoethoxy)phenyl at C2-[1]
Analogue 3PyrazolopyridineCarbohydrazide at C4Potent Inhibition-

Note: Specific IC50 values for collagen-induced aggregation by this compound were not detailed in the primary literature, but it was reported as a potent inhibitor.

Table 3: Cyclooxygenase-1 (COX-1) Inhibitory Activity

CompoundIC50 (µM)Reference
This compound-[1]
Mofezolac0.0079[2]
P619[2]
Diclofenac0.06[3]
Indomethacin0.42[3]

Note: this compound is a known reversible inhibitor of platelet AA cyclooxygenase, but a specific IC50 value for direct COX-1 inhibition was not found in the initial literature. Mofezolac and P6 are diarylisoxazole-based COX-1 inhibitors included for comparison. Diclofenac and Indomethacin are well-characterized non-selective COX inhibitors.

Structural Activity Relationship (SAR) Insights

The analysis of various imidazole, imidazoline, and other heterocyclic analogues reveals several key structural features that govern their antiplatelet activity:

  • The Imidazole Core: The 2,4,5-trisubstituted imidazole scaffold is a crucial pharmacophore for antiplatelet activity. Modifications to this core can significantly impact potency.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings at the C2, C4, and C5 positions of the imidazole ring play a critical role in modulating activity. Electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the COX-1 active site.

  • The Side Chain at C2: The 2-(2-dimethylaminoethoxy)phenyl group in this compound is a key determinant of its potent activity. This side chain likely contributes to the compound's binding affinity and selectivity. Modifications to this chain, such as altering its length or basicity, are expected to have a profound impact on inhibitory potential.

  • Bioisosteric Replacements: Replacing the imidazole core with other heterocyclic systems, such as pyrazolopyridine, can retain or even enhance antiplatelet activity, suggesting that the overall spatial arrangement of key functional groups is more important than the specific heterocyclic ring itself.

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is essential for its interpretation and for designing future experiments.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration of a compound required to inhibit platelet aggregation induced by a specific agonist by 50% (IC50).

Principle: Platelet aggregation is measured by light transmission aggregometry. In a suspension of platelets (platelet-rich plasma, PRP), light transmission is low. Upon addition of an agonist, platelets aggregate, causing the suspension to become clearer and light transmission to increase. The extent of aggregation is proportional to the increase in light transmission.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw venous blood from a healthy, consenting donor who has not taken any antiplatelet medication for at least 10 days.

    • Collect the blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with a specific volume of PRP into the aggregometer and establish a baseline of 0% aggregation. A cuvette with PPP is used to set the 100% aggregation baseline.

    • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a specific agonist, such as arachidonic acid (e.g., 1 mM), collagen (e.g., 2 µg/mL), or ADP (e.g., 10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cyclooxygenase-1 (COX-1) Inhibition Assay

Objective: To determine the IC50 of a compound for the inhibition of COX-1 enzyme activity.

Principle: The activity of purified COX-1 is measured by monitoring the production of its product, prostaglandin H2 (PGH2), or a downstream metabolite like prostaglandin E2 (PGE2) or thromboxane B2 (TXB2), from the substrate arachidonic acid. The inhibitory effect of a compound is determined by measuring the reduction in product formation in its presence.

Procedure:

  • Enzyme and Substrate Preparation:

    • Use a commercially available purified COX-1 enzyme (e.g., ovine or human recombinant).

    • Prepare a solution of arachidonic acid in an appropriate buffer.

  • Inhibition Assay:

    • In a reaction vessel (e.g., a microplate well), combine the COX-1 enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations or a vehicle control.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined time.

    • Stop the reaction (e.g., by adding a strong acid or a specific inhibitor).

  • Product Quantification:

    • Quantify the amount of the enzymatic product (e.g., PGE2 or TXB2) using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of COX-1 inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To better understand the role of this compound and its analogues in platelet function, it is essential to visualize their point of intervention in the platelet activation signaling pathway.

Platelet_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Agonists Platelet Agonists (e.g., Collagen, Thrombin) Receptors Receptors Agonists->Receptors Bind to PLA2 Phospholipase A2 (PLA2) Receptors->PLA2 Activate AA Arachidonic Acid (AA) PLA2->AA Releases COX1 Cyclooxygenase-1 (COX-1) AA->COX1 Substrate for PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Converts to TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Substrate for TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Synthesizes TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor Binds to Ca_Mobilization ↑ Intracellular Ca²⁺ TXA2_Receptor->Ca_Mobilization Activates Granule_Release Granule Release (ADP, Serotonin) Ca_Mobilization->Granule_Release Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Granule_Release->Aggregation Promotes This compound This compound & Analogues This compound->COX1 Inhibits

References

A Comparative Meta-Analysis of Trifenagrel and Other Antiplatelet Agents: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and safety data of Trifenagrel, a reversible cyclooxygenase inhibitor, in the context of established antiplatelet therapies. Due to the limited publicly available data for this compound, this guide synthesizes the findings from a key early study and contrasts them with extensive meta-analyses of aspirin, clopidogrel, and ticagrelor to offer a comprehensive overview for researchers in drug development.

Executive Summary

This compound is a chemically novel platelet aggregation inhibitor that acts through the reversible inhibition of platelet arachidonic acid (AA) cyclooxygenase.[1] Early research suggested its potential as a potent antiplatelet agent with a possibly improved gastrointestinal safety profile compared to aspirin. However, a notable lack of extensive clinical trial data or meta-analyses for this compound limits a direct, robust comparison with current standard-of-care antiplatelet drugs. This document presents the available data for this compound and provides a comparative framework using meta-analysis data for aspirin, clopidogrel, and ticagrelor, which target different pathways in platelet activation.

Data Presentation: Comparative Efficacy and Safety

This compound: Summary of Available Data

The primary source of data for this compound is a 1989 study that evaluated its preclinical and early clinical effects.[1]

Efficacy EndpointMethodResultCitation
Inhibition of Platelet AggregationIn vitroIC50 = 0.3-3.0 µM for arachidonate- and collagen-induced aggregation[1]
Ex vivo (Guinea Pigs)Sustained inhibition (>3 hr) of arachidonate- and collagen-induced aggregation (1 hr ED50 = 1.4 and 9.4 mg/kg, p.o.)[1]
Ex vivo (Humans)Inhibition of the second phase of ADP-induced aggregation for up to 6 hours after a single oral dose of 100-300 mg[1]
Safety EndpointSpeciesObservationComparisonCitation
Gastric DamageRats, Guinea PigsDid not produce gastric damage at doses up to 100 mg/kg p.o., despite inhibiting gastric mucosal cyclooxygenase.Unlike aspirin and indomethacin[1]
Dogs, HumansCaused gastrointestinal irritation, suggested to be a local irritant effect.Significantly less gastric irritation and fecal blood loss compared to aspirin in humans.[1]
Comparator Antiplatelet Agents: Meta-Analysis Data

The following tables summarize data from meta-analyses of aspirin, clopidogrel, and ticagrelor, which are widely used antiplatelet agents.

Table 2.2.1: Efficacy of Aspirin vs. Clopidogrel Monotherapy in Coronary Artery Disease (CAD)

OutcomeRisk Ratio (RR) [95% CI] (Clopidogrel vs. Aspirin)ConclusionCitation
Major Adverse Cardiac and Cerebrovascular Events (MACCE)0.68 [0.55–0.85]Clopidogrel associated with a reduced risk.[2]
Myocardial Infarction (MI)0.77 [0.64–0.93]Clopidogrel monotherapy associated with a significant reduction.[3]
Stroke0.59 [0.48–0.74]Clopidogrel monotherapy associated with a significant reduction.[3]
All-Cause Mortality1.06 [0.85–1.33]No significant difference.[2]

Table 2.2.2: Efficacy of Dual Antiplatelet Therapy (DAPT) vs. Aspirin Monotherapy

Patient PopulationOutcomeRisk Ratio (RR) or Odds Ratio (OR) [95% CI]ConclusionCitation
Acute Coronary Syndromes (ACS)Major Coronary EventsOR 0.85 [0.77–0.94]DAPT (aspirin + clopidogrel) reduces major coronary events.[4]
Percutaneous Coronary Intervention (PCI)Major Coronary EventsOR 0.66 [0.56–0.78]DAPT (aspirin + clopidogrel) reduces major coronary events.[4]
High-Risk TIA or Mild-Moderate Ischemic StrokeRecurrent StrokeRR 0.76 [0.68–0.83]Short-term DAPT reduces recurrent stroke.[5]

Table 2.2.3: Efficacy and Safety of Ticagrelor vs. Clopidogrel in Acute Coronary Syndrome (ACS)

OutcomeRisk Ratio (RR) or Odds Ratio (OR) [95% CI] (Ticagrelor vs. Clopidogrel)ConclusionCitation
All-Cause MortalityOR 0.68 [0.58–0.81]Ticagrelor significantly reduced all-cause mortality in real-world data.[6]
Cardiovascular MortalityOR 0.64 [0.48–0.85]Ticagrelor significantly reduced cardiovascular mortality.[6]
Myocardial Infarction (MI)No significant difference-[6]
Stent ThrombosisNo significant difference-[6]
Major BleedingOR 1.21 [1.06–1.39]Ticagrelor was associated with a higher incidence of major bleeding.[6]
DyspneaOR 1.90 [1.73, 2.08]Ticagrelor increased the incidence of dyspnea.[7]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Light Transmission Aggregometry (LTA) is a standard method for assessing platelet function and the inhibitory effects of antiplatelet agents.[8]

Objective: To measure the percentage of platelet aggregation in response to an agonist, with and without an antiplatelet agent.

Methodology:

  • Sample Preparation:

    • Human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., citrate).

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed. PPP is used as a reference for 100% light transmission.[8]

  • Assay Procedure:

    • PRP is placed in a cuvette in an optical aggregometer.

    • A baseline of light transmission through the PRP is established.

    • The PRP is incubated with the test compound (e.g., this compound) or a vehicle control for a specified period at 37°C.

    • A platelet agonist (e.g., arachidonic acid, collagen, ADP) is added to the PRP to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[8]

  • Data Analysis:

    • The change in light transmission is recorded over time.

    • The maximum aggregation is determined and expressed as a percentage, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

    • The inhibitory effect of the test compound is calculated by comparing the aggregation in its presence to the aggregation with the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from a dose-response curve.[8]

Signaling Pathways and Mechanisms of Action

Cyclooxygenase (COX-1) Pathway and Inhibition by this compound and Aspirin

This compound and aspirin both inhibit platelet aggregation by targeting the cyclooxygenase-1 (COX-1) enzyme. COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of thromboxane A2 (TXA2).[9][10] TXA2 is a potent platelet agonist that amplifies platelet activation.[11]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation This compound This compound (Reversible) This compound->COX1 Aspirin Aspirin (Irreversible) Aspirin->COX1

Caption: Inhibition of the COX-1 pathway by this compound and Aspirin.

P2Y12 Receptor Pathway and Inhibition by Clopidogrel and Ticagrelor

Clopidogrel and ticagrelor are P2Y12 receptor antagonists. The P2Y12 receptor is a G protein-coupled receptor on the platelet surface that is activated by adenosine diphosphate (ADP).[12][13] Activation of the P2Y12 receptor leads to inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent platelet activation and aggregation.[13]

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi_Protein Gi Protein P2Y12->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Clopidogrel Clopidogrel (Irreversible) Clopidogrel->P2Y12 Ticagrelor Ticagrelor (Reversible) Ticagrelor->P2Y12

Caption: Inhibition of the P2Y12 pathway by Clopidogrel and Ticagrelor.

Conclusion

The available data on this compound, though limited, suggests it is a potent inhibitor of platelet aggregation with a mechanism of action centered on the reversible inhibition of COX-1.[1] Its primary distinguishing feature from early studies was a potentially more favorable gastrointestinal safety profile compared to aspirin.[1] However, the lack of further clinical development and robust comparative data makes it difficult to position this compound relative to current antiplatelet therapies.

In contrast, extensive meta-analyses have established the efficacy and safety profiles of aspirin, clopidogrel, and ticagrelor in various cardiovascular settings.[2][3][4][6][7] The choice between these agents and their use in monotherapy or dual therapy is guided by the specific clinical indication, patient risk factors for ischemic and bleeding events, and established clinical guidelines. For researchers, the case of this compound underscores the long and complex path of drug development and the necessity of extensive clinical data to establish the therapeutic value of a new chemical entity.

References

Safety Operating Guide

Navigating the Disposal of Trifenagrel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trifenagrel, an antithrombotic agent. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established guidelines for pharmaceutical waste management from regulatory authorities.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C₂₅H₂₅N₃O
Molecular Weight 383.5 g/mol
CAS Number 84203-09-8
Synonyms BW 325U, BW-325U, Tifenagrel

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance and collect it for disposal.

Step-by-Step Disposal Procedures for this compound

The environmentally responsible disposal of pharmaceutical compounds like this compound is governed by a hierarchy of preferred methods. The following workflow provides a logical approach to determine the appropriate disposal route.

Trifenagrel_Disposal_Workflow start Start: this compound Waste for Disposal check_sds Check for Manufacturer's Safety Data Sheet (SDS) start->check_sds sds_yes Follow Specific Disposal Instructions in SDS check_sds->sds_yes Yes sds_no SDS Unavailable: Follow General Pharmaceutical Disposal Guidelines check_sds->sds_no No end End: Waste Disposed sds_yes->end check_institutional_policy Consult Institutional/Local Waste Management Policy sds_no->check_institutional_policy policy_exists Follow Institutional/ Local Procedures check_institutional_policy->policy_exists Yes no_policy No Specific Policy: Evaluate Disposal Options check_institutional_policy->no_policy No policy_exists->end take_back_program Is a Pharmaceutical Take-Back Program Available? no_policy->take_back_program use_take_back Utilize Authorized Take-Back Program take_back_program->use_take_back Yes household_trash Last Resort: Disposal in Household Trash take_back_program->household_trash No use_take_back->end trash_procedure 1. Do NOT crush tablets/capsules. 2. Mix with undesirable substance   (e.g., used coffee grounds, cat litter). 3. Place in a sealed container. 4. Dispose of in trash. household_trash->trash_procedure trash_procedure->end

Caption: Logical workflow for the proper disposal of this compound.

1. Prioritize Manufacturer's Safety Data Sheet (SDS): The first and most crucial step is to determine if a specific SDS for this compound is available from the manufacturer. If an SDS is present, it will contain a dedicated section on disposal considerations which must be followed.

2. Consult Institutional and Local Regulations: Your institution or facility will have established protocols for chemical and pharmaceutical waste disposal. These policies are designed to comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] Always adhere to your institution's specific guidelines.

3. Utilize Pharmaceutical Take-Back Programs: The most recommended method for disposing of unwanted pharmaceuticals is through a drug take-back program.[4] These programs ensure that the substances are handled and destroyed in a compliant and environmentally sound manner. Check with your institution's environmental health and safety department or search for authorized collectors in your area.

4. Disposal as a Last Resort (if permitted): If a take-back program is not accessible and your institutional policies allow for it, this compound may be disposed of in the trash with specific precautions to prevent diversion or accidental exposure.[4]

  • Do Not Crush: Do not crush tablets or capsules.

  • Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal the Mixture: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent the drug from leaking or breaking out of a garbage bag.

  • Dispose of in Trash: Place the sealed container in the household or laboratory trash.

Important Considerations:

  • Never Flush: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer's guidelines, which are currently unavailable.[1] Flushing can lead to the contamination of water supplies.[4]

  • Hazardous Waste Classification: While this compound is not currently listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is essential to consult with your institution's safety officer to confirm its classification, as this will dictate the disposal pathway.[1][2]

  • Training: Ensure that all personnel handling this compound waste are trained on the proper disposal procedures.[1]

By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Personal protective equipment for handling Trifenagrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Trifenagrel. The following procedural guidance is intended to serve as a preferred source for laboratory safety and chemical handling, ensuring the well-being of all personnel.

Immediate Safety and Handling Precautions

This compound is a potent inhibitor of platelet aggregation and requires careful handling to minimize exposure.[1] While specific occupational exposure limits (OELs) have not been established for this compound, a cautious approach consistent with handling potent pharmaceutical compounds is mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.

  • The use of a certified chemical fume hood is strongly recommended for all procedures involving solid this compound or the preparation of solutions.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specification
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving may be appropriate for high-risk procedures.
Body Laboratory CoatShould be buttoned and have long sleeves.
Respiratory RespiratorRecommended when handling the powder outside of a fume hood or if aerosolization is possible. Use a NIOSH-approved respirator with appropriate cartridges.

Operational Plans: Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed when not in use.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation within a chemical fume hood to minimize inhalation of the powder.

  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid material.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

General Hygiene:

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Remove contaminated clothing immediately and launder it separately before reuse.

Emergency and Disposal Plans

Spill Response:

In the event of a spill, follow these step-by-step procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: Determine the nature and extent of the spill. For large or highly aerosolized spills, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.

    • For liquid spills: Surround the spill with an absorbent material (e.g., chemical absorbent pads, kitty litter, or sand).

  • Clean the Spill:

    • Carefully scoop up the contained material using non-sparking tools and place it into a labeled, sealable waste container.

    • Clean the spill area with a detergent and water solution, followed by a rinse with water.

  • Decontaminate: Wipe down all equipment and surfaces that may have come into contact with this compound.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Waste Disposal:

Unused this compound and contaminated materials must be disposed of as hazardous chemical waste.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Procedure:

    • For small quantities of unused this compound, it is recommended to mix it with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Place the mixture in a sealed, labeled container.

    • Contact your institution's EHS department for pickup and disposal in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Physicochemical and Pharmacological Data

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₂₅H₂₅N₃OPubChem
Molecular Weight 383.5 g/mol PubChem
IC₅₀ (Arachidonate-induced Platelet Aggregation) 0.3 - 3.0 µMPubMed[1]
ED₅₀ (ex vivo, 1 hr, guinea pigs) 1.4 mg/kg (Arachidonate-induced) 9.4 mg/kg (Collagen-induced)PubMed[1]

Mechanism of Action: Signaling Pathway

This compound functions as a reversible inhibitor of platelet cyclooxygenase (COX), a key enzyme in the arachidonic acid signaling pathway that leads to platelet aggregation.[1] The diagram below illustrates this mechanism.

Trifenagrel_Mechanism_of_Action cluster_platelet Platelet Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase Prostaglandin_H2 Prostaglandin H₂ Cyclooxygenase->Prostaglandin_H2 Thromboxane_A2 Thromboxane A₂ Prostaglandin_H2->Thromboxane_A2 Thromboxane Synthase Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation This compound This compound This compound->Cyclooxygenase Inhibition

Caption: this compound inhibits platelet aggregation by blocking the Cyclooxygenase (COX) enzyme.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifenagrel
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trifenagrel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。